3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
Description
Properties
IUPAC Name |
3-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-2-5-6(9)3-10-7(5)4-11-8/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLZMAWJHILVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695647 | |
| Record name | 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-60-1 | |
| Record name | 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: The 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine Core in Drug Discovery
CAS Number: 1053655-76-7
Abstract
This technical guide provides a comprehensive overview of the 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine core, a heterocyclic scaffold of significant interest in medicinal chemistry. While specific detailed experimental data for the exact isomer with CAS number 1053655-76-7 is limited in publicly available literature, this document consolidates information on closely related pyrrolo[2,3-c]pyridine and pyrrolo[2,3-b]pyridine analogs. The guide covers synthetic methodologies, key physicochemical properties, and the biological activities of these compounds, particularly their emerging roles as kinase inhibitors in oncology research. Experimental protocols for the synthesis of related structures are detailed, and key quantitative data are presented in tabular format. Furthermore, diagrammatic representations of synthetic pathways and a conceptual drug discovery workflow are provided to aid researchers and scientists in the field of drug development.
Introduction
The pyrrolopyridine scaffold, a fusion of pyrrole and pyridine rings, represents a privileged heterocyclic system in drug discovery due to its structural resemblance to purines and its ability to form key hydrogen bond interactions with various biological targets.[1] The diverse biological activities exhibited by pyrrolopyridine derivatives, including anticancer, antiviral, and neuroprotective properties, have spurred extensive research into this chemical class.[1][2] The specific isomer, this compound, is a functionalized derivative that offers multiple points for chemical modification, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening.
Physicochemical Properties
While detailed experimental data for this compound is not extensively reported, basic properties can be inferred from supplier information and computational predictions.
| Property | Value | Source |
| CAS Number | 1053655-76-7 | [3] |
| Molecular Formula | C8H7BrN2O | [3] |
| Purity | Typically ≥98% | [4] |
| Appearance | Actual character varies | [4] |
| Storage | Temperature controlled, not more than 30°C | [4] |
| Moisture Content | <1.0% | [4] |
| Impurity | <1.0% | [4] |
Synthesis and Experimental Protocols
General Synthetic Workflow for Pyrrolopyridine Analogs
The following diagram illustrates a generalized synthetic workflow for creating diverse pyrrolopyridine derivatives, a strategy that could be adapted for the synthesis of this compound.
Caption: Generalized synthetic workflow for pyrrolopyridine analogs.
Biological Activity and Applications in Drug Discovery
While specific biological data for this compound is scarce, the broader class of pyrrolopyridines has shown significant promise in drug discovery, particularly as kinase inhibitors.
Inhibition of Fibroblast Growth Factor Receptors (FGFR)
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6] Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[6] Structure-activity relationship (SAR) studies on these analogs have revealed that substitutions at various positions on the pyrrolopyridine ring and its appended phenyl ring significantly impact their inhibitory potency. For instance, the introduction of methoxy groups at the 3- and 5-positions of a phenyl ring attached to the pyrrolopyridine core led to a significant improvement in FGFR1 potency and cellular activity.[6]
| Compound Analogue | Target | IC50 (nM) | Cellular Activity (Cell Line) | Reference |
| 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) | FGFR1 | 7 | 4T1 (breast cancer) | [6] |
| 4h | FGFR2 | 9 | - | [6] |
| 4h | FGFR3 | 25 | - | [6] |
| 4h | FGFR4 | 712 | - | [6] |
Colchicine-Binding Site Inhibitors for Anticancer Activity
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors that bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics and exhibiting potent anticancer activities.[7][8] One particular derivative, 10t , demonstrated significant antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values in the sub-micromolar range.[7][8] This compound was also shown to induce G2/M phase cell cycle arrest and apoptosis.[7][8]
| Compound Analogue | Cell Line | IC50 (µM) | Reference |
| 10t (a 1H-pyrrolo[3,2-c]pyridine derivative) | HeLa | 0.12 | [7][8] |
| 10t | SGC-7901 | 0.15 | [7][8] |
| 10t | MCF-7 | 0.21 | [7][8] |
Signaling Pathways and Drug Discovery Workflow
The development of drugs targeting specific signaling pathways is a cornerstone of modern pharmacology. The pyrrolopyridine scaffold has been successfully employed to create inhibitors of key cellular signaling molecules like FGFR.
Conceptual FGFR Signaling Pathway Inhibition
The following diagram illustrates the conceptual inhibition of the FGFR signaling pathway by a pyrrolopyridine-based inhibitor.
Caption: Conceptual inhibition of the FGFR signaling pathway.
A Typical Drug Discovery Workflow
The journey from a chemical entity like this compound to a potential drug candidate follows a structured workflow.
Caption: A typical drug discovery workflow.
Conclusion
The this compound core and its related isomers represent a valuable scaffold for the development of novel therapeutics. While specific data on the title compound is limited, the broader family of pyrrolopyridines has demonstrated significant potential, particularly as kinase inhibitors with anticancer properties. The synthetic versatility of this scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on drug discovery programs centered around this promising heterocyclic system.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wuhan TCASChem Technology Co., Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 4. 3 bromo 5 methoxy 1H pyrrolo[2,3 b]pyridine, CasNo.1053655-76-7 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 5. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and provides a plausible synthetic route. Furthermore, it touches upon the known biological activities of the broader pyrrolopyridine class of compounds, suggesting potential applications for this molecule. This guide is intended to serve as a foundational resource for researchers working with or considering this compound in their studies.
Note on Isomers: The pyrrolopyridine scaffold can exist in several isomeric forms. This document primarily focuses on the 1H-pyrrolo[2,3-b]pyridine isomer, for which substantial data is available. The initially requested 1H-pyrrolo[2,3-c]pyridine isomer is less commonly documented in scientific literature and chemical databases.
Chemical Structure and Identifiers
3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a substituted azaindole, a class of bicyclic heteroaromatic compounds that are isosteres of indole. The presence of a bromine atom and a methoxy group on the pyrrolopyridine core provides handles for further chemical modification and influences its electronic properties and biological activity.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 1053655-76-7[1][2] |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol [3] |
| SMILES | COc1cc2c(c(Br)cn2)cn1 |
| InChI | InChI=1S/C8H7BrN2O/c1-12-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)[4] |
| InChIKey | ORLBCCYCMDWJEF-UHFFFAOYSA-N[4] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile in drug development. Below is a summary of the available data for 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
Table 2: Physicochemical Data
| Property | Value | Source |
| Purity | >97% | [3] |
| Appearance | White to off-white solid | Generic Data |
| Storage | Inert atmosphere, 2-8°C | [3] |
| Solubility | Soluble in DMSO and Methanol | Inferred from similar compounds |
Experimental Protocols
Proposed Synthesis of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Methodology:
-
Methoxylation of 3,5-Dibromopyridine: 3,5-Dibromopyridine can be selectively methoxylated at the 5-position using sodium methoxide in a suitable solvent like DMF or methanol.[5] The reaction is typically heated to drive it to completion.
-
Nitration: The resulting 3-bromo-5-methoxypyridine is then nitrated, typically at the 2-position, using standard nitrating agents such as a mixture of nitric acid and sulfuric acid.
-
Reductive Cyclization: The nitro group is then reduced and cyclized to form the pyrrole ring. A common method for this transformation is the Bartoli indole synthesis or similar reductive cyclization reactions, for instance, using triethyl phosphite.
-
Bromination: The final step is the selective bromination of the 5-methoxy-1H-pyrrolo[2,3-b]pyridine intermediate at the 3-position of the pyrrole ring. This can be achieved using a mild brominating agent like N-bromosuccinimide (NBS) in a solvent such as DMF or a chlorinated solvent.
Spectral Data
Spectral data is essential for the structural confirmation and purity assessment of the compound.
Table 3: Spectral Data Summary
| Data Type | Key Features |
| ¹H NMR | Expected signals for aromatic protons on the pyridine and pyrrole rings, a singlet for the methoxy group protons, and a broad singlet for the N-H proton of the pyrrole. A spectrum is available on ChemicalBook.[4] |
| ¹³C NMR | Expected signals for the carbon atoms of the bicyclic core and the methoxy group. |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a molecule containing one bromine atom. |
| Infrared (IR) | Expected characteristic peaks for N-H stretching, C-H aromatic stretching, C=C and C=N stretching of the aromatic rings, and C-O stretching of the methoxy group. |
Note: Detailed spectral data can be obtained from suppliers like BLDpharm upon request.[6]
Biological Activity and Potential Applications
While specific biological data for 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is not extensively published, the pyrrolo[2,3-b]pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, particularly as kinase inhibitors.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR) kinases.[7] Abnormal activation of FGFR signaling pathways is implicated in the progression of several cancers, making FGFR inhibitors an attractive strategy for cancer therapy.[7]
The general structure of these inhibitors often involves the pyrrolopyridine core acting as a hinge-binder in the ATP-binding pocket of the kinase. The substituents on the ring system, such as the bromo and methoxy groups in the title compound, are crucial for modulating potency, selectivity, and pharmacokinetic properties. The bromine atom, in particular, can be used as a handle for further diversification through cross-coupling reactions to explore the surrounding chemical space of the target protein.
Given this context, 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a valuable intermediate and building block for the synthesis of compound libraries aimed at discovering novel kinase inhibitors for applications in oncology and other therapeutic areas. The broader class of pyrrolopyridines has also been explored for a range of other biological activities, including antiviral, antimicrobial, and CNS activities.[8]
Safety and Handling
Safety information for 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is not extensively detailed. However, based on the data for the parent compound, 3-Bromo-1H-pyrrolo[2,3-b]pyridine, the following hazards should be considered.
Table 4: GHS Hazard Information (Extrapolated)
| Hazard Class | Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed[9] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[9] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage[9] |
| STOT, Single Exposure | H335: May cause respiratory irritation[9] |
Handling Recommendations:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash affected area immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.[2]
References
- 1. 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine [synhet.com]
- 2. 3 bromo 5 methoxy 1H pyrrolo[2,3 b]pyridine, CasNo.1053655-76-7 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. 3-broMo-5-Methoxy-1H-pyrrolo[2,3-b]pyridine(1053655-76-7) 1H NMR [m.chemicalbook.com]
- 5. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 1053655-76-7|3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 9. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
An In-depth Overview for Chemical and Pharmaceutical Research
This technical guide provides a comprehensive overview of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering key data, experimental protocols, and a procedural workflow for its investigation.
Physicochemical Properties
This compound belongs to the azaindole class of compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][2] The physicochemical properties of this specific isomer are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | Calculated |
| Molecular Weight | 227.06 g/mol | [3] |
| CAS Number | Not explicitly available for this isomer. A related isomer, 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, has the CAS number 1053655-76-7. | [4][5][6] |
| Appearance | Expected to be a solid at room temperature, similar to related isomers. | Inferred |
| Purity | Commercially available in various purities, typically ≥97%. | [4] |
| Storage Conditions | Recommended storage at 2-8°C under an inert atmosphere. | Inferred from related compounds |
Synthesis and Experimental Protocol
While a specific synthetic route for this compound is not extensively documented in publicly available literature, a plausible multi-step synthesis can be devised based on established methodologies for related azaindole derivatives.[7][8] The following protocol outlines a representative synthetic approach.
Protocol: Synthesis of this compound
Objective: To synthesize this compound from a suitable pyridine precursor.
Materials:
-
Starting material: A suitably substituted pyridine derivative (e.g., a nitro-pyridine precursor).
-
Reagents for vinylation (e.g., N,N-dimethylformamide dimethyl acetal).
-
Reducing agent (e.g., iron powder).
-
Solvents (e.g., acetic acid, ethyl acetate).
-
Reagents for purification (e.g., silica gel, saturated sodium bicarbonate solution).
Procedure:
-
Vinylation of the Pyridine Ring: A substituted nitropyridine is reacted with N,N-dimethylformamide dimethyl acetal to introduce a dimethylaminovinyl group. This step is crucial for the subsequent cyclization to form the pyrrole ring.
-
Reductive Cyclization: The resulting intermediate is then treated with a reducing agent, such as iron powder in acetic acid.[7] This step simultaneously reduces the nitro group and facilitates the cyclization to form the 1H-pyrrolo[2,3-c]pyridine core.
-
Bromination: The 1H-pyrrolo[2,3-c]pyridine core is then selectively brominated at the 3-position. This can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent.
-
Work-up and Purification: Following the reaction, the mixture is cooled and filtered. The filtrate is basified, for example with a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent like ethyl acetate.[7] The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography on silica gel to yield the target compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Biological Significance and Potential Applications
Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, are a class of compounds with significant therapeutic potential. They are widely utilized in the development of kinase inhibitors, antiproliferative agents, and treatments for various diseases, including cancer and Alzheimer's disease.[9] The introduction of bromo and methoxy substituents can modulate the biological activity and pharmacokinetic properties of the parent scaffold.[10][11] For instance, related azaindole derivatives have been investigated as inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.[12]
Research and Development Workflow
The investigation of novel compounds like this compound in a drug discovery context follows a structured workflow. This process begins with the synthesis of the compound and proceeds through various stages of testing to evaluate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. 3 bromo 5 methoxy 1H pyrrolo[2,3 b]pyridine, CasNo.1053655-76-7 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. 1053655-76-7|3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 7. 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a derivative of the privileged pyrrolopyridine scaffold, it holds potential for the development of novel therapeutic agents. Understanding its physicochemical properties, particularly solubility, is critical for its advancement in preclinical and clinical studies. This technical guide provides an in-depth overview of the available solubility data, experimental protocols for its determination, and insights into its potential biological relevance.
Physicochemical and Solubility Data
Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, data for a closely related isomer, 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, indicates it is slightly soluble.[1] Below is a summary of available and predicted physicochemical properties.
| Parameter | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | [1][2] |
| Molecular Weight | 227.06 g/mol | [1][2] |
| Predicted pKa | 13.22 ± 0.40 | [1] |
| Predicted Topological Polar Surface Area | 37.9 Ų | [1] |
| Predicted Hydrogen Bond Acceptor Count | 2 | [1] |
| Aqueous Solubility (for isomer 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine) | Slightly soluble (1.5 g/L at 25°C) | [1] |
Experimental Protocols for Solubility Determination
For novel compounds like this compound, determining solubility is a key experimental step. The following are established methodologies for assessing the aqueous and organic solvent solubility of sparingly soluble compounds.
Thermodynamic (Shake-Flask) Solubility Method
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Protocol:
-
Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., phosphate-buffered saline pH 7.4, dimethyl sulfoxide, ethanol) in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3] The presence of undissolved solid should be confirmed visually.[3]
-
After equilibration, the suspension is filtered through a sub-micron filter (e.g., 0.22 µm) to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A calibration curve of the compound is used to determine the concentration, which represents the thermodynamic solubility.
Kinetic Aqueous Solubility Method (High-Throughput Screening)
This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution.
Protocol:
-
Prepare a concentrated stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microplate well.[4][5]
-
The mixture is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.
-
The resulting solution, which may contain a precipitate, is filtered to remove any solid material.
-
The concentration of the compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or turbidimetry, against a calibration curve.[4]
Potential Biological Signaling Pathways
While the specific biological targets of this compound are not yet fully elucidated, related pyrrolopyridine derivatives have been investigated for their roles as kinase inhibitors. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[6][7][8] Abnormal FGFR signaling is implicated in various cancers, making it a key therapeutic target.[7][8]
Below is a generalized workflow illustrating the synthesis and potential screening cascade for a pyrrolopyridine-based kinase inhibitor.
Caption: Workflow from synthesis to in vivo testing.
The following diagram illustrates a simplified representation of the FGFR signaling pathway, a potential target for pyrrolopyridine derivatives.
Caption: FGFR signaling and hypothetical inhibition point.
Conclusion
While specific quantitative solubility data for this compound remains limited, established experimental protocols can be readily applied to determine this crucial parameter. The structural similarity to known kinase inhibitors suggests that this compound warrants further investigation for its therapeutic potential, particularly in oncology. The provided methodologies and biological context serve as a valuable resource for researchers and drug development professionals working with this and related heterocyclic compounds.
References
- 1. Page loading... [guidechem.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. pharmatutor.org [pharmatutor.org]
- 5. books.rsc.org [books.rsc.org]
- 6. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route to 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the core heterocyclic structure, 5-methoxy-1H-pyrrolo[2,3-c]pyridine, followed by regioselective bromination. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a two-step sequence. The initial step involves the construction of the 5-methoxy-1H-pyrrolo[2,3-c]pyridine (also known as 5-methoxy-6-azaindole) scaffold. A plausible and established method for this is the Bartoli indole synthesis, which is well-suited for the preparation of azaindoles from ortho-substituted nitropyridines. The subsequent step is the selective bromination of the electron-rich pyrrole ring at the C-3 position. This is typically achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS).
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-methoxy-1H-pyrrolo[2,3-c]pyridine via Bartoli Indole Synthesis
The Bartoli indole synthesis is a robust method for the preparation of 7-substituted indoles and their heteroaromatic analogs, such as azaindoles, from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2][3] This reaction is particularly effective when a sterically demanding substituent is positioned ortho to the nitro group.[4] For the synthesis of 5-methoxy-1H-pyrrolo[2,3-c]pyridine, a suitable starting material would be a 4-substituted-3-nitro-5-methoxypyridine, such as 4-chloro-3-nitro-5-methoxypyridine.
Reaction Scheme:
Detailed Protocol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve the starting nitropyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere.
-
Grignard Addition: Slowly add a solution of vinylmagnesium bromide (3.0-4.0 equivalents) in THF dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir at this temperature for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to -78 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 5-methoxy-1H-pyrrolo[2,3-c]pyridine.
| Parameter | Value/Description | Reference |
| Starting Material | 4-chloro-3-nitro-5-methoxypyridine | - |
| Reagent | Vinylmagnesium bromide (1.0 M in THF) | [4] |
| Equivalents of Reagent | 3.0 - 4.0 | [4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [4] |
| Reaction Temperature | -78 °C to -20 °C | [4] |
| Reaction Time | 8 - 12 hours | [4] |
| Typical Yield | 20-50% (yields vary depending on substrate) | [4] |
Table 1: Quantitative data for the synthesis of 5-methoxy-1H-pyrrolo[2,3-c]pyridine.
Step 2: Bromination of 5-methoxy-1H-pyrrolo[2,3-c]pyridine
The bromination of the 1H-pyrrolo[2,3-c]pyridine core is expected to occur selectively at the 3-position of the pyrrole ring due to the electron-donating nature of the nitrogen atom. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation.[5] The reaction is typically carried out at low temperatures to prevent over-bromination.[5]
Reaction Scheme:
Detailed Protocol:
-
Preparation: Dissolve 5-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in a suitable anhydrous solvent such as THF or dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using an appropriate cooling bath.
-
Reagent Addition: Add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the cooled solution, ensuring the temperature remains constant.
-
Reaction: Stir the reaction mixture at the low temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate or DCM.
-
Work-up: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
| Parameter | Value/Description | Reference |
| Starting Material | 5-methoxy-1H-pyrrolo[2,3-c]pyridine | - |
| Reagent | N-Bromosuccinimide (NBS) | [5] |
| Equivalents of Reagent | 1.0 - 1.1 | [5] |
| Solvent | Anhydrous THF or DCM | [5] |
| Reaction Temperature | -78 °C to 0 °C | [5] |
| Reaction Time | 1 - 3 hours | [5] |
| Typical Yield | Moderate to high | [6] |
Table 2: Quantitative data for the bromination of 5-methoxy-1H-pyrrolo[2,3-c]pyridine.
Biological Context and Signaling Pathways
Azaindole derivatives, including the 1H-pyrrolo[2,3-c]pyridine scaffold, are recognized as privileged structures in medicinal chemistry. They are frequently employed as bioisosteres of indoles in the design of kinase inhibitors and other therapeutic agents. The introduction of substituents at various positions of the azaindole ring system allows for the fine-tuning of their biological activity and pharmacokinetic properties.
Derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7][8] Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[7][8] Inhibitors of this pathway can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, thereby inhibiting cell proliferation and survival. The diagram below illustrates a simplified representation of the FGFR signaling pathway, a potential target for compounds based on the 1H-pyrrolo[2,3-c]pyridine scaffold.
Caption: Simplified FGFR signaling pathway and potential inhibition by a 1H-pyrrolo[2,3-c]pyridine derivative.
Conclusion
This technical guide outlines a practical and efficient two-step synthetic route for the preparation of this compound. The described methodologies, based on the Bartoli indole synthesis and subsequent electrophilic bromination, are well-established in organic synthesis. The provided protocols and data tables serve as a valuable resource for researchers in the fields of synthetic chemistry and drug discovery. The biological significance of the azaindole scaffold highlights the potential of the target molecule as a building block for the development of novel therapeutic agents, particularly in the area of kinase inhibition.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthetic Pathways to 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for obtaining 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis of this 6-azaindole derivative can be strategically approached through the construction of the pyrrole ring onto a pre-functionalized pyridine core, followed by selective bromination. The Batcho-Leimgruber indole synthesis offers a robust and adaptable method for the formation of the 1H-pyrrolo[2,3-c]pyridine scaffold.
Core Synthetic Strategy: Batcho-Leimgruber Approach and Subsequent Bromination
The primary strategy detailed herein involves a multi-step synthesis commencing with the preparation of a suitable 3-methyl-5-methoxy-2-nitropyridine intermediate. This is followed by the application of the Batcho-Leimgruber indole synthesis to construct the fused pyrrole ring, yielding 5-methoxy-1H-pyrrolo[2,3-c]pyridine. The final step involves the regioselective bromination of the pyrrole ring at the 3-position.
Diagram of the Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
Step 1: Synthesis of the Starting Material: 3-methyl-5-methoxy-2-nitropyridine
The synthesis of the key intermediate, 3-methyl-5-methoxy-2-nitropyridine, can be achieved from commercially available pyridines through a sequence of nitration, chlorination, methoxylation, and methylation reactions. A plausible route is outlined below.
Experimental Protocol: Synthesis of 3-methyl-5-methoxy-2-nitropyridine
-
Nitration of 2-chloro-5-methylpyridine: To a solution of 2-chloro-5-methylpyridine in concentrated sulfuric acid, a mixture of fuming nitric acid and sulfuric acid is added dropwise at a controlled temperature. The reaction mixture is then heated, followed by quenching with ice and neutralization to precipitate 2-chloro-5-methyl-3-nitropyridine.
-
Methoxylation: The resulting 2-chloro-5-methyl-3-nitropyridine is treated with a solution of sodium methoxide in methanol. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution of the chlorine atom with a methoxy group, yielding 2-methoxy-5-methyl-3-nitropyridine.
-
Alternative Starting Material: An alternative starting point is 2-hydroxy-5-methyl-3-nitropyridine, which can be synthesized by the nitration of 2-amino-5-methylpyridine.[1]
Data Presentation: Reaction Parameters for Starting Material Synthesis
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-chloro-5-methylpyridine | H₂SO₄, HNO₃ | Sulfuric Acid | 130 | Not reported |
| 2 | 2-chloro-5-methyl-3-nitropyridine | NaOMe | Methanol | Reflux | Not reported |
Step 2: Formation of 5-methoxy-1H-pyrrolo[2,3-c]pyridine via Batcho-Leimgruber Synthesis
The Batcho-Leimgruber indole synthesis is a powerful method for constructing the indole nucleus from o-nitrotoluene derivatives.[2][3] This methodology can be adapted for the synthesis of azaindoles.
Diagram of the Batcho-Leimgruber Synthesis Pathway
Caption: Key steps in the Batcho-Leimgruber synthesis.
Experimental Protocol: Batcho-Leimgruber Synthesis
-
Enamine Formation: A solution of 3-methyl-5-methoxy-2-nitropyridine, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in a suitable solvent like DMF is heated.[3] The reaction progress is monitored until the formation of the intermediate enamine is complete.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate.[4] Alternative reducing agents include Raney nickel with hydrazine, stannous chloride, or iron in acetic acid.[3] Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product, 5-methoxy-1H-pyrrolo[2,3-c]pyridine, is then purified by chromatography.
Data Presentation: Batcho-Leimgruber Reaction Conditions
| Step | Substrate | Reagents | Catalyst | Solvent | Temperature (°C) |
| 1 | 3-methyl-5-methoxy-2-nitropyridine | DMF-DMA, Pyrrolidine | - | DMF | Reflux |
| 2 | Intermediate Enamine | H₂ (or other reducing agent) | Pd/C | Ethanol | Room Temp. |
Step 3: Bromination of 5-methoxy-1H-pyrrolo[2,3-c]pyridine
The final step is the regioselective bromination of the electron-rich pyrrole ring. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the bromination of indoles and azaindoles at the 3-position.[5]
Diagram of the Bromination Reaction
Caption: Final bromination step to yield the target compound.
Experimental Protocol: Bromination
To a solution of 5-methoxy-1H-pyrrolo[2,3-c]pyridine in a chlorinated solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), N-bromosuccinimide (NBS) is added portion-wise at a low temperature (e.g., 0 °C). The reaction is stirred at this temperature and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Data Presentation: Bromination Reaction Parameters
| Substrate | Brominating Agent | Solvent | Temperature (°C) |
| 5-methoxy-1H-pyrrolo[2,3-c]pyridine | N-Bromosuccinimide (NBS) | Dichloromethane | 0 to Room Temp. |
Conclusion
The synthesis of this compound can be effectively accomplished through a strategic application of the Batcho-Leimgruber indole synthesis to construct the core 6-azaindole structure, followed by a regioselective bromination. The availability of various starting materials and the versatility of the Batcho-Leimgruber reaction allow for the potential synthesis of a diverse range of substituted pyrrolopyridines, which are valuable scaffolds in the development of novel therapeutic agents. Careful optimization of each synthetic step is crucial for achieving high overall yields and purity of the final compound.
References
Retrosynthetic Analysis and Proposed Synthesis of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive retrosynthetic analysis and a proposed synthetic pathway for 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine, a substituted 6-azaindole derivative. The presented strategies are based on established synthetic methodologies for related heterocyclic systems, offering a robust framework for its preparation in a laboratory setting. This document includes detailed proposed experimental protocols, tabulated data for key intermediates and the final product, and visual diagrams to elucidate the logical flow of the synthetic transformations.
Retrosynthetic Analysis
The retrosynthetic analysis of the target molecule, this compound (1), reveals a strategic approach that disconnects the molecule at key functional group positions, leading to readily available or synthetically accessible starting materials.
The primary disconnection strategy involves the late-stage introduction of the bromine atom at the C3 position of the pyrrolo[2,3-c]pyridine core. This is a common and effective strategy for the functionalization of electron-rich pyrrole rings. This leads to the key intermediate, 5-methoxy-1H-pyrrolo[2,3-c]pyridine (2).
Further disconnection of the pyrrolo[2,3-c]pyridine core of intermediate 2 can be envisioned through a Bartoli-type indole synthesis. This powerful reaction allows for the construction of the pyrrole ring from a substituted nitropyridine. This disconnection points to a substituted pyridine, specifically a 3-nitro-4-vinylpyridine derivative, which is in turn derived from a more stable precursor, 4-chloro-5-methoxy-3-nitropyridine (3). The methoxy group is envisioned to be introduced prior to the cyclization, and the chloro group serves as a leaving group for the introduction of the vinyl moiety or a synthetic equivalent.
An alternative disconnection of the pyridine ring itself leads back to simpler acyclic precursors, a common strategy in pyridine synthesis, but the construction of the pyrrolo[2,3-c]pyridine core via cyclization of a functionalized pyrrole is a more convergent and frequently employed approach.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
Based on the retrosynthetic analysis, a two-step synthetic sequence is proposed, starting from the key pyridine intermediate. The overall workflow involves the construction of the pyrrolo[2,3-c]pyridine core followed by regioselective bromination.
Caption: Proposed synthetic pathway for this compound.
Data Presentation
The following table summarizes the key quantitative and qualitative data for the starting material, intermediate, and the final product.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound (1) | ![]() | C₈H₇BrN₂O | 227.06 | Solid |
| 5-methoxy-1H-pyrrolo[2,3-c]pyridine (2) | ![]() | C₈H₈N₂O | 148.16 | Solid |
| 4-Chloro-5-methoxy-3-nitropyridine (3) | ![]() | C₆H₅ClN₂O₃ | 188.57 | Solid |
Experimental Protocols
The following are proposed, detailed experimental protocols for the synthesis of the target molecule. These procedures are based on established methods for analogous transformations and should be performed by qualified personnel in a suitable laboratory setting.
Synthesis of 5-methoxy-1H-pyrrolo[2,3-c]pyridine (2) via Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the construction of the indole nucleus from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2][3][4] This reaction is particularly well-suited for the synthesis of 7-substituted indoles and can be adapted for azaindole synthesis.
Reaction Scheme:
Materials and Reagents:
-
4-Chloro-5-methoxy-3-nitropyridine (1.0 eq)
-
Vinylmagnesium bromide (1.0 M solution in THF, 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 4-chloro-5-methoxy-3-nitropyridine (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Vinylmagnesium bromide solution (3.0 eq) is added dropwise to the cooled solution via a syringe or dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x volume of aqueous phase).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford 5-methoxy-1H-pyrrolo[2,3-c]pyridine (2) as a solid.
Expected Yield: Based on analogous Bartoli syntheses of azaindoles, the yield is expected to be in the range of 30-50%.[3]
Synthesis of this compound (1) via Electrophilic Bromination
The electron-rich pyrrole ring of the 6-azaindole core is susceptible to electrophilic substitution, with the C3 position being the most reactive site. N-Bromosuccinimide (NBS) is a mild and effective reagent for the regioselective bromination of such systems.
Reaction Scheme:
References
commercial suppliers of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to the limited specific data on the pyrrolo[2,3-c] isomer, this guide also includes information on the closely related and more commercially available pyrrolo[2,3-b] isomer, which often serves as a proxy in synthetic design.
Compound Overview
This compound is a functionalized azaindole derivative. The presence of a bromine atom at the 3-position of the pyrrole ring provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The methoxy group at the 5-position of the pyridine ring modulates the electronic properties and can influence the biological activity of downstream compounds. The pyrrolopyridine scaffold itself is a key pharmacophore in many biologically active molecules, including kinase inhibitors.
Commercial Supplier Data
Several commercial suppliers offer 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS No. 1053655-76-7), a structural isomer. The data for this related compound is presented below as a reference for expected specifications. Researchers interested in the pyrrolo[2,3-c] isomer may need to pursue custom synthesis.
| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight | Storage Conditions | Notes |
| Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. | 1053655-76-7 | >98% | C8H7BrN2O | 227.06 | Temperature controlled, not more than 30°C.[1] | Used for API synthesis and research.[1] |
| 2a biotech | - | - | - | - | - | Listed as 3-BROMO-5-METHOXY-1H-PYRROLO[2,3-B]PYRIDINE. |
| Lab-Chemicals.Com | 1053655-76-7 | 97% | C8H7BrN2O | 227.06 | Inert atmosphere, 2-8°C.[2] | - |
Note: While Certificates of Analysis are not always publicly available, they should be requested from the supplier for detailed analytical data.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H7BrN2O | [2] |
| Molecular Weight | 227.06 g/mol | [2] |
| Appearance | Expected to be a solid. | General |
| Storage | Recommended at 2-8°C under an inert atmosphere.[2] | [2] |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling (General Protocol)
This protocol is a common method for forming carbon-carbon bonds with bromo-substituted heterocycles and is adaptable for this compound. This reaction is instrumental in the synthesis of bi-aryl compounds, which are prevalent in kinase inhibitors.
Reaction:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 - 0.1 eq)
-
Base (e.g., K2CO3, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery
The pyrrolo[2,3-c]pyridine scaffold is a key structural motif in a variety of kinase inhibitors. The strategic placement of substituents on this core allows for the fine-tuning of binding affinity and selectivity for specific kinase targets. While direct applications of this compound are not extensively documented, its potential as a precursor for kinase inhibitors is significant.
The general strategy involves using the bromo-substituted core as a scaffold to build more complex molecules. For instance, the Suzuki-Miyaura coupling described above can be employed to introduce aryl or heteroaryl groups that can interact with the hinge region or other key pockets of a kinase active site.
Safety Information
Detailed safety information for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related compounds, hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction).
Conclusion
This compound represents a valuable, albeit less common, building block for the synthesis of complex heterocyclic compounds. Its utility in medicinal chemistry, particularly in the development of kinase inhibitors, is projected based on the established importance of the functionalized pyrrolopyridine scaffold. While specific experimental data for this isomer is scarce, established synthetic methodologies for related bromo-azaindoles provide a solid foundation for its application in research and development. Researchers are encouraged to perform small-scale test reactions to optimize conditions for their specific applications.
References
The Reactive Landscape of Pyrrolo[2,3-c]pyridine: A Technical Guide for Drug Discovery
Introduction: The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural resemblance to indole, coupled with the presence of a pyridine ring, imparts unique physicochemical properties that have been exploited in the design of a multitude of biologically active molecules. Notably, derivatives of this core have shown promise as potent kinase inhibitors, antiviral agents, and modulators of various cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical reactivity of the pyrrolo[2,3-c]pyridine core, offering valuable insights for researchers and scientists engaged in the design and synthesis of novel therapeutics.
Electrophilic Aromatic Substitution
The pyrrolo[2,3-c]pyridine core is an electron-rich aromatic system, making it susceptible to electrophilic attack. The regioselectivity of these reactions is influenced by the electronic properties of both the pyrrole and pyridine rings. The pyrrole ring is generally more activated towards electrophilic substitution than the pyridine ring.
Halogenation: The pyrrolo[2,3-c]pyridine core can be halogenated at various positions. Enzymatic bromination of azaindoles has been shown to occur selectively at the C3 position, which is the most electrophilic site on the pyrrole ring.[1]
Nitration: While direct nitration of the pyrrolo[2,3-c]pyridine core is not extensively documented, the synthesis of nitro-substituted derivatives, such as 3-nitro-1H-pyrrolo[2,3-c]pyridine, has been reported.[2] The conditions for nitrating pyridines often require strong acids and can lead to a mixture of products.[3][4]
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental reactions for C-C bond formation on aromatic rings.[5][6] While specific examples on the pyrrolo[2,3-c]pyridine core are scarce in the literature, the principles of electrophilic aromatic substitution suggest that these reactions would likely occur on the electron-rich pyrrole moiety. The Vilsmeier-Haack reaction, a type of formylation, has been used to introduce a formyl group at the 3-position of 6-azaindoles.[7][8]
Nucleophilic Aromatic Substitution
The pyridine ring of the pyrrolo[2,3-c]pyridine core is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present at a susceptible position.
In pyridine and its derivatives, nucleophilic attack is favored at the C2 and C4 positions (corresponding to C7 and C5 in pyrrolo[2,3-c]pyridine) because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.[9][10] Reactions of this type are common for halopyridines, which can react with various nucleophiles, often under thermal conditions.[11]
Metallation and Cross-Coupling Reactions
Metallation followed by quenching with an electrophile, and transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrrolo[2,3-c]pyridine scaffold.
Lithiation: Directed ortho-lithiation is a well-established method for the functionalization of pyridines.[12][13] In a notable synthesis of 2-substituted 6-azaindoles, 3-amino-4-picoline was successfully dilithiated with sec-BuLi, and the resulting dianion was reacted with carboxylic esters.[14]
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are extensively used to form C-C bonds with halo-substituted pyrrolo[2,3-c]pyridines. These reactions offer a versatile approach to introduce a wide range of aryl, heteroaryl, and alkynyl substituents.
-
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. It has been successfully applied in the one-pot synthesis of 1,2-disubstituted 6-azaindoles from amino-o-halopyridines.[15][16][17][18]
-
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an aryl or vinyl halide. It is a robust method for creating biaryl linkages.
| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| Sonogashira Coupling | Amino-o-halopyridine, terminal alkyne | PdCl2(PPh3)2, CuI, Et3N, DMF | 1,2-disubstituted 6-azaindole | Varies | [15][16][17] |
| Lithiation/Condensation | 3-Amino-4-picoline, carboxylic ester | sec-BuLi, THF | 2-substituted 6-azaindole | Good | [14] |
N-Functionalization
The nitrogen atom of the pyrrole ring in the pyrrolo[2,3-c]pyridine core is nucleophilic and can be readily functionalized through alkylation, acylation, or arylation.
N-Alkylation and N-Arylation: The pyrrole nitrogen can be alkylated using alkyl halides in the presence of a base. N-arylation can be achieved through palladium-catalyzed cross-coupling reactions.
Experimental Protocols
General Procedure for Sonogashira Coupling: To a solution of the halo-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent such as DMF, are added the terminal alkyne (1.2 eq), a palladium catalyst (e.g., PdCl2(PPh3)2, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., Et3N, 3.0 eq). The reaction mixture is typically stirred at room temperature or heated under an inert atmosphere until completion. The product is then isolated and purified using standard techniques such as column chromatography.[18][19]
Signaling Pathways Involving Pyrrolo[2,3-c]pyridine Targets
Derivatives of the pyrrolo[2,3-c]pyridine core have been identified as potent inhibitors of several protein kinases that are key components of critical cellular signaling pathways implicated in cancer and other diseases.
FMS-like Tyrosine Kinase 3 (FLT3) Signaling: FLT3 is a receptor tyrosine kinase involved in the regulation of hematopoiesis.[20] Ligand binding to FLT3 induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades such as the PI3K/AKT and MAPK pathways, which promote cell survival and proliferation.[21][22][23][24]
Fibroblast Growth Factor Receptor (FGFR) Signaling: The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[25] The binding of FGF ligands to their receptors, in a complex with heparan sulfate, triggers receptor dimerization and transphosphorylation. This activates downstream pathways including the RAS-MAPK, PI3K-Akt, and PLCγ pathways.[26][27][28][29]
c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion.[30] Aberrant c-Met signaling is implicated in the development and progression of many cancers.[31] Activation of c-Met by HGF leads to the recruitment of downstream signaling proteins and the activation of pathways such as the RAS/MAPK and PI3K/AKT cascades.[32][33][34]
Cyclin-Dependent Kinase 8 (CDK8) Signaling: CDK8 is a component of the Mediator complex, which plays a central role in regulating gene transcription.[35] CDK8 can phosphorylate various transcription factors, including STATs, SMADs, and NOTCH, thereby influencing a wide range of cellular processes.[36][37] It is also involved in the Wnt/β-catenin signaling pathway.[38]
References
- 1. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 2. 3-Nitro-1H-pyrrolo[2,3-c]pyridine | CymitQuimica [cymitquimica.com]
- 3. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
- 4. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. thalesnano.com [thalesnano.com]
- 20. FMS-Like Tyrosine Kinase 3 Inhibitors in the Treatment of Acute Myeloid Leukemia: An Update on the Emerging Evidence and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. mdpi.com [mdpi.com]
- 25. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 26. mdpi.com [mdpi.com]
- 27. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 28. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. aacrjournals.org [aacrjournals.org]
- 32. researchgate.net [researchgate.net]
- 33. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 34. c-MET [abbviescience.com]
- 35. researchgate.net [researchgate.net]
- 36. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic Substitution of 5-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxy-1H-pyrrolo[2,3-c]pyridine, also known as 5-methoxy-6-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to indole and purine bases makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The functionalization of this core structure through electrophilic substitution reactions is a key strategy for the generation of diverse chemical libraries for drug discovery programs.
This technical guide provides a comprehensive overview of the principles and methodologies governing electrophilic substitution on 5-methoxy-1H-pyrrolo[2,3-c]pyridine. It details the expected regioselectivity of these reactions and provides experimental protocols for key transformations, including halogenation, nitration, and formylation.
Core Principles of Reactivity and Regioselectivity
The reactivity of 5-methoxy-1H-pyrrolo[2,3-c]pyridine in electrophilic aromatic substitution is governed by the electronic properties of the fused pyrrolo-pyridine ring system. The pyrrole ring is inherently electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. The lone pair of electrons on the pyrrole nitrogen is delocalized throughout the five-membered ring, increasing its nucleophilicity.
The pyridine ring, being electron-deficient due to the electronegativity of the nitrogen atom, is generally less reactive towards electrophiles. However, the presence of the electron-donating methoxy group at the C5 position partially mitigates this deactivation and can influence the overall reactivity and regioselectivity.
Based on the established principles of electrophilic substitution on pyrrole and its derivatives, the primary sites of attack on the 5-methoxy-1H-pyrrolo[2,3-c]pyridine ring are the C4 and C2 positions of the pyrrole moiety. The C4 position (analogous to the C3 position of indole) is often the most favored site for substitution due to the formation of a more stabilized cationic intermediate.
Key Electrophilic Substitution Reactions
This section details common electrophilic substitution reactions on the 5-methoxy-1H-pyrrolo[2,3-c]pyridine core, including halogenation, nitration, and formylation.
Halogenation
Halogenation, particularly bromination, is a fundamental transformation for introducing a versatile handle for further synthetic modifications. N-Bromosuccinimide (NBS) is a commonly employed reagent for the selective bromination of electron-rich heterocyclic systems.
Regioselectivity: Bromination is expected to occur preferentially at the C4 position of the pyrrolo[2,3-c]pyridine ring.
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
A solution of 5-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is cooled to 0 °C. To this solution, N-bromosuccinimide (1.0-1.1 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for a specified time, typically ranging from 30 minutes to 2 hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate. The product is then extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine.
| Reagent/Solvent | Molar Ratio/Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) |
| N-Bromosuccinimide | 1.0 - 1.1 eq | 0 | 0.5 - 2 | 75 - 90 |
| Tetrahydrofuran | 0.1 - 0.5 M |
Note: The yield is an estimated range based on similar heterocyclic systems and may vary depending on the precise reaction conditions.
Nitration
Nitration introduces a nitro group, which can serve as a precursor for an amino group or other functionalities. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, or with milder nitrating agents for sensitive substrates.
Regioselectivity: Nitration is anticipated to occur at the C4 position.
Experimental Protocol: Nitration with Nitric Acid/Sulfuric Acid
To a cooled (0 °C) mixture of concentrated sulfuric acid, 5-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) is added slowly and portion-wise, ensuring the temperature remains below 5 °C. A pre-cooled mixture of fuming nitric acid (1.0-1.2 eq) and concentrated sulfuric acid is then added dropwise to the reaction mixture. The reaction is stirred at low temperature for a period of 1 to 3 hours. The reaction is then carefully quenched by pouring it onto crushed ice and neutralized with a base, such as aqueous ammonia or sodium carbonate. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
| Reagent/Solvent | Molar Ratio/Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Fuming Nitric Acid | 1.0 - 1.2 eq | 0 - 5 | 1 - 3 | 60 - 80 |
| Sulfuric Acid | Solvent |
Note: This is a general procedure; yields are estimates. Nitration reactions with strong acids can be hazardous and should be performed with extreme caution.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[1][2]
Regioselectivity: Formylation is expected to take place at the C4 position.
Experimental Protocol: Vilsmeier-Haack Formylation
To a solution of 5-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF, phosphorus oxychloride (1.2-1.5 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours (typically 2-6 hours). The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into a mixture of ice and aqueous sodium acetate or sodium hydroxide solution to hydrolyze the intermediate iminium salt. The resulting mixture is stirred until the hydrolysis is complete. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 5-methoxy-1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde.[1]
| Reagent/Solvent | Molar Ratio/Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) |
| POCl₃ | 1.2 - 1.5 eq | 0 to rt | 2 - 6 | 70 - 85 |
| DMF | Solvent |
Note: Yields are estimated based on general Vilsmeier-Haack reactions on similar substrates.
Signaling Pathways and Logical Relationships
The regioselectivity of electrophilic substitution on 5-methoxy-1H-pyrrolo[2,3-c]pyridine can be rationalized by examining the stability of the Wheland intermediates formed upon electrophilic attack at different positions.
References
Potential Biological Activity of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine: An In-depth Technical Guide
Disclaimer: Direct experimental data on the biological activity of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is not available in the public domain based on a comprehensive literature review. This guide, therefore, extrapolates potential biological activities based on the known functions of structurally related pyrrolopyridine isomers. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future investigations.
Executive Summary
This compound belongs to the pyrrolopyridine class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. While no specific studies have been published on this particular molecule, its structural features suggest potential interactions with several important biological targets. Analysis of related pyrrolopyridine cores, such as pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[2,3-d]pyrimidine, reveals that this class of compounds frequently acts as kinase inhibitors. Notably, various derivatives have shown potent inhibition of Fibroblast Growth Factor Receptors (FGFRs), FMS kinase, and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1), implicating them in therapeutic areas such as oncology, inflammation, and metabolic disorders. Furthermore, some pyrrolopyridine derivatives have been investigated as colchicine-binding site inhibitors, suggesting potential as anti-mitotic agents. This whitepaper will delve into the known biological activities of analogous structures to hypothesize the potential therapeutic applications of this compound, provide generalized experimental protocols for its evaluation, and outline potential signaling pathways it may modulate.
Potential Biological Activities Based on Structural Analogs
The biological activities of pyrrolopyridine derivatives are largely dictated by the substitutions on the core scaffold. Based on published data for related compounds, this compound could potentially exhibit the following activities:
Kinase Inhibition
The pyrrolopyridine scaffold is a common pharmacophore in kinase inhibitors. The nitrogen atom in the pyridine ring and the pyrrole nitrogen can act as hydrogen bond acceptors and donors, respectively, facilitating binding to the ATP-binding pocket of various kinases.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent FGFR inhibitors.[1][2] These compounds have demonstrated significant activity against FGFR1, 2, and 3.[1] The abnormal activation of the FGFR signaling pathway is a key factor in the development of various cancers, making FGFR inhibitors a promising class of anti-cancer agents.[1]
-
FMS Kinase Inhibition: A series of pyrrolo[3,2-c]pyridine derivatives have been evaluated for their inhibitory effect against FMS kinase, a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages.[3] Overexpression of FMS kinase is associated with various cancers and inflammatory disorders.[3]
-
Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) Inhibition: Novel 1H-pyrrolo[2,3-b]pyridine compounds have been discovered as inhibitors of SGK-1 kinase activity.[4] SGK-1 is implicated in the regulation of electrolyte balance and cell proliferation, suggesting that its inhibitors could be useful in treating renal and cardiovascular diseases.[4]
Colchicine-Binding Site Inhibition
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed and synthesized as inhibitors that bind to the colchicine-binding site on tubulin.[5][6] By interfering with microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis, highlighting their potential as anti-cancer agents.[5][6]
Postulated Signaling Pathways
Given the potential for kinase inhibition, this compound could modulate several critical signaling pathways implicated in cancer and other diseases.
FGFR Signaling Pathway
If the compound acts as an FGFR inhibitor, it would likely interfere with the downstream signaling cascade, which includes the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.
Caption: Postulated inhibition of the FGFR signaling pathway.
Proposed Experimental Protocols
To investigate the potential biological activities of this compound, a series of in vitro and in vivo experiments would be necessary. The following are generalized protocols based on studies of related compounds.
In Vitro Kinase Inhibition Assay
This experiment aims to determine the inhibitory activity of the compound against a panel of kinases.
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Preparation of Reagents: Prepare assay buffer, kinase, substrate, and ATP solutions at appropriate concentrations. Serially dilute the test compound to create a range of concentrations.
-
Kinase Reaction: In a microplate, combine the kinase, test compound (or vehicle control), and substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an immunoassay (e.g., ELISA).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay evaluates the effect of the compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., breast cancer cell lines for FGFR studies) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Proliferation Assessment: Measure cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Quantitative Data from Structurally Related Compounds
The following table summarizes the inhibitory activities of some pyrrolopyridine derivatives against various kinases. This data provides a benchmark for the potential potency of this compound.
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | [7],[1] |
| FGFR2 | 9 | [7],[1] | ||
| FGFR3 | 25 | [7],[1] | ||
| FGFR4 | 712 | [7],[1] | ||
| 1r | pyrrolo[3,2-c]pyridine | FMS | 30 | [3] |
| 1e | pyrrolo[3,2-c]pyridine | FMS | 60 | [3] |
Conclusion and Future Directions
While there is no direct evidence for the biological activity of this compound, the extensive research on related pyrrolopyridine derivatives strongly suggests its potential as a biologically active molecule, particularly as a kinase inhibitor. The presence of the bromo and methoxy substituents could influence its potency, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis of this compound and its evaluation in a broad panel of kinase assays, followed by cell-based studies to determine its anti-proliferative and other cellular effects. Promising results from these initial screens would warrant further investigation into its mechanism of action, in vivo efficacy in animal models, and potential as a therapeutic agent. The logical progression of these studies is depicted below.
Caption: Logical progression for the investigation of novel compounds.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed protocol for the coupling of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine with various boronic acids, a key transformation in the synthesis of diverse compound libraries for drug discovery. The 1H-pyrrolo[2,3-c]pyridine scaffold, also known as 7-azaindole, is a significant pharmacophore found in many biologically active molecules.
The successful execution of Suzuki-Miyaura coupling on nitrogen-containing heterocycles like this compound can be challenging due to the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[1][2] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.
Data Presentation: Comparison of Reaction Protocols
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table summarizes quantitative data from various protocols for the coupling of structurally similar brominated nitrogen-containing heterocycles, providing a comparative overview of different reaction conditions that can be adapted for this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[1] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1] |
| PdCl₂(dppf) | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | For 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.[3] |
| Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane | 130 (MW) | 1.5 | - | General conditions for related heterocyclic systems.[4] |
| XPhosPdG2 (5 mol%) / XPhos (10 mol%) | K₂CO₃ (3 equiv.) | Dioxane | 110 (MW) | 0.67 | 67-89 | For 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one with various arylboronic acids.[5] |
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water 4:1)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle, oil bath, or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure: Conventional Heating
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Procedure: Microwave Irradiation
Microwave irradiation can significantly reduce reaction times.[2]
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst and ligand (if not using a pre-formed catalyst).
-
Solvent Addition: Add the chosen solvent system to the vial and seal it with a cap.
-
Microwave Reaction: Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-40 minutes).[2][5]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature and follow the work-up and purification steps described in the conventional heating protocol.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine. This versatile cross-coupling reaction is a powerful method for the synthesis of N-substituted 5-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amines, which are valuable intermediates in the development of novel therapeutics and functional materials. The protocol is based on established methodologies for the amination of heteroaryl halides and provides a robust starting point for reaction optimization.
Introduction
The Buchwald-Hartwig amination is a fundamental transformation in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of an amine with an aryl or heteroaryl halide or pseudohalide.[1][2] This reaction has broad functional group tolerance and a wide substrate scope, making it an indispensable tool in medicinal chemistry and materials science.[3] The 1H-pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is a privileged heterocycle found in numerous biologically active compounds. The targeted C-N bond formation at the C3 position of this compound opens avenues to a diverse range of novel chemical entities.
The successful execution of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent.[4] This protocol provides a well-vetted set of conditions that have proven effective for similar heteroaromatic substrates.
Reaction Scheme
General reaction scheme for the Buchwald-Hartwig amination.
Data Presentation: Typical Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of various bromo-substituted N-heterocycles, providing a rationale for the proposed protocol.
| Aryl/Heteroaryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18) | (±)-BINAP (0.35) | NaOBuᵗ | Toluene | 80 | 4 | 60 |
| 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd(OAc)₂ (2-5) | Xantphos (4-10) | Cs₂CO₃ | Dioxane | 100-110 | 12-24 | 70-90 |
| 4-Bromo-1H-imidazole | Aniline | P4 (1-2) | L4 (tBuBrettPhos) (1-2) | LHMDS | THF | rt - 80 | 12 | 75-95 |
| 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous Ammonia | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
This data is compiled from analogous reactions in the literature.[3][5][6][7]
Experimental Protocol
This protocol describes the general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
-
Argon or Nitrogen gas
Equipment:
-
Schlenk tube or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere system (Schlenk line or glovebox)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv), cesium carbonate (1.5 equiv), Xantphos (0.05 equiv), and tris(dibenzylideneacetone)dipalladium(0) (0.025 equiv).
-
Reagent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times. Add the desired amine (1.2 equiv) followed by anhydrous 1,4-dioxane (to achieve a concentration of 0.1-0.2 M with respect to the bromo-pyrrolopyridine).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-5-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine.
Visualizations
A simplified catalytic cycle for the Buchwald-Hartwig amination.
A flowchart illustrating the experimental workflow.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 1H-pyrrolo[2,3-c]pyridine (7-azaindole) scaffold in biologically active compounds. The following protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions are based on established methodologies for structurally similar heterocyclic systems and are intended to serve as a valuable resource for the synthesis of novel derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling on 7-Azaindoles
The 1H-pyrrolo[2,3-c]pyridine core, also known as 7-azaindole, is a privileged scaffold in drug discovery. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this heterocyclic system, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. These reactions typically involve an aryl or heteroaryl halide, a coupling partner, a palladium catalyst, a ligand, and a base in a suitable solvent. The choice of these components is crucial for the success of the reaction and often requires optimization for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-substituted aromatic compounds. It involves the reaction of an organoboron reagent with a halide or triflate. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 125 | 0.5 (MW) | 63[1] |
| 2 | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 125 | 0.5 (MW) | 65[1] |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 125 | 0.5 (MW) | 94[1] |
| 4 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (1:1) | 100 | 0.5 | N/A[2] |
| 5 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 125 | 0.5 (MW) | 55[1] |
Note: Yields are based on a structurally similar substrate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[1] Conditions from a similar 7-azaindole system are also provided.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a microwave vial, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture, to achieve a final concentration of ~0.1 M).
-
Seal the vial and heat in a microwave reactor to 125 °C for 20-30 minutes.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[3] This reaction is valuable for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations.
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 |
| 2 | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 12 |
| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 70 | 4 |
Note: Conditions are based on established Sonogashira protocols for bromo-pyridines and related heterocycles.[4]
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed triethylamine (Et₃N) and tetrahydrofuran (THF) (1:2 v/v, to achieve a final concentration of ~0.1 M).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[5][6] This method is particularly useful for the synthesis of styrenyl and acryloyl derivatives of this compound.
Table 3: Representative Conditions for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 130 | 1.5 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | Acetonitrile | 100 | 24 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 6 |
Note: Conditions are based on established Heck protocols for bromo-pyridines and related heterocycles.[7][8]
Experimental Protocol: Heck Reaction
-
To a sealed tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and triphenylphosphine (PPh₃, 0.04 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed triethylamine (Et₃N) and dimethylformamide (DMF) (to achieve a final concentration of ~0.2 M).
-
Seal the tube and heat the reaction mixture to 130 °C for 1.5-3 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation with Amines
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[9][10] This reaction allows for the introduction of a diverse range of amino substituents at the 3-position of the 7-azaindole core.
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 3 | 92[11][12] |
| 2 | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 3 | 94[11][12] |
| 3 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | N/A[13] |
| 4 | Benzamide | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 3 | 88[11][12] |
Note: Yields are based on a structurally similar substrate, N-protected 4-bromo-7-azaindole.[11][12] Conditions from other relevant systems are also provided.[13]
Experimental Protocol: Buchwald-Hartwig Amination
-
To a Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), cesium carbonate (Cs₂CO₃, 1.5 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and Xantphos (0.04 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (to achieve a final concentration of ~0.1 M).
-
Seal the tube and heat the reaction mixture to 110 °C for 3-6 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycles
To aid in the understanding of these powerful synthetic transformations, the following diagrams illustrate a general experimental workflow and the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling reactions described herein offer a powerful and versatile platform for the derivatization of this compound. These methods provide access to a wide array of novel compounds with potential applications in drug discovery and development. The provided protocols, based on established procedures for similar heterocyclic systems, should serve as a robust starting point for further optimization and exploration of the chemical space around this important scaffold. Researchers are encouraged to perform systematic optimization of reaction conditions for each specific substrate combination to achieve the best possible outcomes.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors. Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases. The specific isomer, 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine, offers a versatile platform for the development of novel kinase inhibitors. The bromine atom at the 3-position serves as a convenient handle for introducing various substituents through transition metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The methoxy group at the 5-position can influence the electronic properties and metabolic stability of the molecule, potentially enhancing its pharmacological profile.
This document provides detailed protocols for the synthesis of kinase inhibitors derived from this compound and for their biological evaluation.
Synthetic Protocols
The primary strategies for derivatizing the this compound core involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-5-methoxy-1H-pyrrolo[2,3-c]pyridines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[1][2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to 85-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-methoxy-1H-pyrrolo[2,3-c]pyridine derivative.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-5-methoxy-1H-pyrrolo[2,3-c]pyridines
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various amines.[4][5][6]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., BINAP or XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk flask.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 3-amino-5-methoxy-1H-pyrrolo[2,3-c]pyridine derivative.
Data Presentation: Biological Activity of Related Pyrrolopyridine Derivatives
While specific data for kinase inhibitors derived from this compound is not yet available in the public domain, the following table summarizes the inhibitory activities of structurally related pyrrolopyridine derivatives against various kinases, demonstrating the potential of this scaffold.
| Compound Class | Kinase Target | IC₅₀ (nM) | Reference |
| Pyrrolo[3,2-c]pyridine Derivative (1r) | FMS | 30 | [7] |
| Pyrrolo[3,2-c]pyridine Derivative (1e) | FMS | 60 | [7] |
| Pyrrolo[2,3-b]pyridine Derivative (4h) | FGFR1 | 7 | [8] |
| Pyrrolo[2,3-b]pyridine Derivative (4h) | FGFR2 | 9 | [8] |
| Pyrrolo[2,3-b]pyridine Derivative (4h) | FGFR3 | 25 | [8] |
| Pyrrolo[2,3-d]pyrimidine Derivative (5k) | EGFR | 79 | [9] |
| Pyrrolo[2,3-d]pyrimidine Derivative (5k) | Her2 | 40 | [9] |
| Pyrrolo[2,3-d]pyrimidine Derivative (5k) | VEGFR2 | 136 | [9] |
Biological Assay Protocols
Protocol 3: In Vitro Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of synthesized compounds against a target kinase.[10][11][12]
Materials:
-
Recombinant kinase
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
Stop buffer (e.g., 10 mM EDTA in assay buffer)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, recombinant kinase, and biotinylated peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop buffer.
-
Add the detection mixture containing the terbium-labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell-Based Phosphorylation Assay (Western Blot)
This protocol is used to assess the inhibitory effect of a compound on the phosphorylation of a target kinase or its downstream substrate within a cellular context.[13][14][15]
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) as a loading control.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Visualizations
Caption: Synthetic workflow for derivatizing this compound.
Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific data on the anticancer activity or direct application of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine in anticancer drug discovery. The following application notes and protocols are based on the well-documented anticancer potential of the broader pyrrolopyridine scaffold and its isomers. This document is intended to serve as a guide for potential research directions and methodologies for evaluating this compound and its derivatives as potential anticancer agents.
Introduction: The Anticancer Potential of the Pyrrolopyridine Scaffold
The pyrrolopyridine core is a significant pharmacophore in medicinal chemistry, recognized for its presence in numerous biologically active compounds. Its structural resemblance to purine has made it a valuable scaffold for the design of kinase inhibitors. Various isomers of pyrrolopyridine have demonstrated potent anticancer activities through diverse mechanisms of action.
Derivatives of the closely related 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to cell cycle arrest and apoptosis.[1] Additionally, certain 1H-pyrrolo[3,2-c]pyridine derivatives have shown promise as FMS kinase inhibitors, a target implicated in various cancers including ovarian, prostate, and breast cancer.[2]
The 1H-pyrrolo[2,3-b]pyridine isomer has been successfully utilized to develop inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key player in cell proliferation and differentiation whose aberrant signaling is linked to cancer. Furthermore, this scaffold has been the basis for the development of inhibitors for other kinases such as Serum and Glucocorticoid-regulated Kinase 1 (SGK-1).
Given the established anticancer potential of the pyrrolopyridine core, this compound represents a valuable, yet unexplored, starting point for the synthesis of novel anticancer drug candidates. The bromo-substituent at the 3-position provides a versatile handle for chemical modification through various cross-coupling reactions, allowing for the generation of a diverse library of derivatives for biological screening.
Potential Therapeutic Strategies and Mechanisms of Action
Based on the activities of related pyrrolopyridine isomers, derivatives of this compound could be rationally designed to target several key oncogenic pathways.
Kinase Inhibition
The pyrrolopyridine scaffold can act as an ATP-competitive inhibitor at the hinge region of various kinases. The methoxy group at the 5-position and modifications at the 3-position can be exploited to achieve selectivity and potency against specific kinases. A potential workflow for developing kinase inhibitors from this scaffold is outlined below.
A potential signaling pathway that could be targeted is the aberrant receptor tyrosine kinase (RTK) signaling cascade, which is commonly dysregulated in cancer.
Inhibition of Tubulin Polymerization
By analogy with 1H-pyrrolo[3,2-c]pyridine derivatives, compounds derived from this compound could be designed to interfere with microtubule dynamics, a validated anticancer strategy.
Experimental Protocols
The following protocols are generalized methodologies based on the synthesis and evaluation of related pyrrolopyridine compounds.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the diversification of the this compound core.
-
Reaction Setup: To a microwave vial, add this compound (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to 100-140 °C for 15-60 minutes, or alternatively, heat under conventional reflux conditions until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data from Related Pyrrolopyridine Derivatives
The following tables summarize the anticancer activities of representative pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine derivatives to provide a reference for the potential potency of compounds derived from the pyrrolo[2,3-c]pyridine scaffold.
Table 1: Anticancer Activity of Representative 1H-pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors [1]
| Compound ID | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | 0.35 | 0.41 | 0.52 |
| 10c | 0.28 | 0.33 | 0.45 |
| 10g | 0.18 | 0.25 | 0.31 |
| 10t | 0.12 | 0.15 | 0.21 |
Table 2: Kinase Inhibitory Activity of a Representative 1H-pyrrolo[3,2-c]pyridine Derivative (Compound 1r) as an FMS Kinase Inhibitor [2]
| Kinase/Cell Line | IC₅₀ |
| FMS Kinase | 30 nM |
| Ovarian Cancer Cells | 0.15 - 1.78 µM |
| Prostate Cancer Cells | 0.15 - 1.78 µM |
| Breast Cancer Cells | 0.15 - 1.78 µM |
Table 3: Kinase Inhibitory Activity of a Representative 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) as an FGFR Inhibitor
| Kinase | IC₅₀ (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Conclusion
While this compound remains an under-investigated molecule in the context of anticancer drug discovery, the extensive research on its isomeric scaffolds strongly suggests its potential as a valuable starting point for the development of novel therapeutics. The synthetic handle provided by the bromine atom at the 3-position allows for extensive chemical exploration. Future research efforts should focus on the synthesis and biological evaluation of a diverse library of derivatives of this scaffold to unlock its potential in oncology. The protocols and data presented herein provide a foundational framework for initiating such investigations.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Sonogashira Coupling with 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures. These application notes provide a detailed protocol for the Sonogashira coupling of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine, a key intermediate in the development of novel therapeutics. The pyrrolo[2,3-c]pyridine scaffold, also known as 7-azaindole, is a privileged structure in numerous biologically active compounds. The ability to introduce diverse alkynyl moieties at the 3-position opens up a vast chemical space for structure-activity relationship (SAR) studies.
Reaction Principle
The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to facilitate the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction typically proceeds under mild conditions with the presence of a base. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to yield the desired alkynylated product and regenerate the palladium(0) catalyst.
Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a pre-catalyst) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Anhydrous base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or K₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or 1,4-Dioxane)
-
Anhydrous, degassed reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent, followed by the anhydrous base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 40-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Data Presentation
The following tables summarize typical reaction conditions and provide a starting point for optimization.
Table 1: Recommended Reagent Stoichiometry and Loading
| Reagent | Stoichiometry (equivalents) | Catalyst Loading (mol%) |
| This compound | 1.0 | - |
| Terminal Alkyne | 1.1 - 1.5 | - |
| Palladium Catalyst | - | 1 - 5 |
| Copper(I) Iodide | - | 2 - 10 |
| Base | 2.0 - 3.0 | - |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Entry | Palladium Catalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| 1 | Pd(PPh₃)₄ | - | Et₃N | THF | 60 | 4-12 | Good to Excellent |
| 2 | PdCl₂(PPh₃)₂ | PPh₃ | DIPEA | DMF | 80 | 6-18 | Good to Excellent |
| 3 | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 8-24 | Moderate to Good |
Yields are dependent on the specific alkyne used and the purity of the starting materials.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Application Notes and Protocols for the Heck Reaction of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing the Heck reaction on 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] For a substrate such as this compound, this reaction allows for the introduction of various vinyl groups at the 3-position of the pyrrolo[2,3-c]pyridine core, a scaffold of interest in medicinal chemistry.[3]
While direct literature on the Heck reaction of this compound is not extensively available, protocols for structurally similar bromo-azaindoles and other heterocyclic bromides can be effectively adapted.[4][5] The following sections outline generalized conditions and a specific experimental protocol based on these established methods.
Summary of Typical Heck Reaction Conditions
The success of a Heck reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of commonly employed conditions for the Heck coupling of bromo-heterocycles, which can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Reagent/Condition | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(dba)₂ | 1-10 mol% | Pd(OAc)₂ is a common and cost-effective choice. |
| Phosphine Ligand | PPh₃, P(o-tol)₃, BINAP | 2-20 mol% | Often used in a 1:2 or 1:4 ratio with the palladium catalyst. |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | 1.5-3.0 equivalents | An organic base like Et₃N or an inorganic base can be used. |
| Solvent | DMF, Acetonitrile (MeCN), Toluene, Dioxane | - | The choice of solvent can influence reaction rate and yield. |
| Alkene | Styrene, acrylates, acrylonitriles | 1.1-2.0 equivalents | Electron-deficient alkenes are generally more reactive. |
| Temperature | 60-130 °C | - | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2-24 hours | - | Reaction progress should be monitored by TLC or LC-MS. |
| Additives | TBAB (Tetrabutylammonium bromide) | 5-10 mol% | Can sometimes improve reaction efficiency.[4] |
Detailed Experimental Protocol: Heck Reaction of this compound with Styrene
This protocol is a representative example for the coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
TLC plates and appropriate eluent for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 eq).
-
Addition of Catalyst and Ligand: Add Palladium(II) acetate (0.05 mmol, 5 mol%) and Triphenylphosphine (0.10 mmol, 10 mol%).
-
Addition of Solvent and Base: Add anhydrous DMF (5 mL) followed by triethylamine (2.0 mmol, 2.0 eq).
-
Addition of Alkene: Add styrene (1.2 mmol, 1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-styryl-5-methoxy-1H-pyrrolo[2,3-c]pyridine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Below are diagrams illustrating the Heck reaction catalytic cycle and a general experimental workflow.
Caption: Experimental workflow for the Heck reaction.
Caption: Simplified Heck reaction catalytic cycle.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 5. arkat-usa.org [arkat-usa.org]
Application Note and Protocol: Synthesis of 3-amino-5-methoxy-1H-pyrrolo[2,3-c]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-amino-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a key structural motif in medicinal chemistry, serving as a versatile intermediate in the synthesis of various biologically active compounds. This document provides a detailed protocol for the synthesis of this compound from its bromo-precursor, 3-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine. The primary proposed method is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] An alternative copper-catalyzed amination is also discussed.
Proposed Synthetic Pathways
The conversion of this compound to its amino-derivative can be effectively achieved through modern cross-coupling methodologies. The two most promising approaches are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly versatile and widely used method for the amination of aryl and heteroaryl halides.[1][3] It typically employs a palladium catalyst, a phosphine ligand, and a base. For the introduction of an amino group, an ammonia equivalent or a protected amine followed by deprotection is often used.
-
Copper-Catalyzed Amination: Copper-catalyzed C-N bond formation, a modification of the Ullmann condensation, provides an alternative route.[4] Modern protocols often use copper(I) salts with various ligands and can be more cost-effective than palladium-based systems.
This application note will focus on a detailed protocol for the Buchwald-Hartwig amination due to its broad substrate scope and high functional group tolerance.[2]
Data Presentation
The following table summarizes the key reagents and expected outcomes for the proposed Buchwald-Hartwig amination.
| Parameter | Proposed Condition | Alternative Condition |
| Starting Material | This compound | This compound |
| Amine Source | Benzophenone imine (ammonia equivalent) | Aqueous Ammonia |
| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Cu₂O (Copper(I) oxide) |
| Ligand | Xantphos | DMEDA (N,N'-Dimethylethylenediamine) |
| Base | Sodium tert-butoxide (NaOtBu) | Potassium carbonate (K₂CO₃) |
| Solvent | Toluene | Ethylene glycol |
| Temperature | 80-110 °C | 60-100 °C |
| Reaction Time | 4-24 hours | 16-24 hours |
| Expected Yield | Moderate to High | Moderate |
Experimental Protocols
Main Protocol: Buchwald-Hartwig Amination
This protocol is based on established procedures for the amination of heteroaryl bromides.[5]
Materials:
-
This compound
-
Benzophenone imine
-
Pd₂(dba)₃
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe, followed by benzophenone imine (1.2 eq).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Hydrolysis of the Imine: After the starting material is consumed, cool the reaction mixture to room temperature. Add 1 M aqueous HCl and stir vigorously for 1 hour to hydrolyze the intermediate imine.
-
Workup: Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 3-amino-5-methoxy-1H-pyrrolo[2,3-c]pyridine.
Alternative Protocol: Copper-Catalyzed Amination
This protocol is adapted from methods for the amination of bromopyridines using aqueous ammonia.[6]
Materials:
-
This compound
-
Copper(I) oxide (Cu₂O)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Aqueous ammonia (28% solution)
-
Ethylene glycol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sealed reaction tube
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq), Cu₂O (0.05 eq), K₂CO₃ (0.2 eq), and ethylene glycol.
-
Reagent Addition: Add DMEDA (0.1 eq) and the 28% aqueous ammonia solution (20 eq).
-
Reaction: Seal the tube and heat the mixture to 80-100 °C with stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Logical Relationship of Synthetic Pathways
Caption: Proposed synthetic routes to the target compound.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for the proposed synthesis.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with care.
-
Aqueous ammonia has a strong odor and is corrosive; handle in a fume hood.
References
Application Notes and Protocols for the Derivatization of the Pyrrole Nitrogen in 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold is a crucial heterocyclic motif in medicinal chemistry. As a derivative of 6-azaindole, it serves as a versatile building block for the synthesis of compounds targeting a range of biological entities, including protein kinases. The derivatization of the pyrrole nitrogen (N-1 position) is a key strategy for modulating the physicochemical properties, metabolic stability, and target-binding interactions of molecules incorporating this scaffold. This document provides detailed protocols for common N-derivatization reactions, including N-alkylation, N-acylation, N-sulfonylation, and N-arylation, to guide the synthesis of novel analogues for drug discovery and development.
General Derivatization Strategies
The pyrrole nitrogen of the this compound core can be functionalized using several standard synthetic methodologies. The deprotonation of the N-H bond with a suitable base generates a nucleophilic anion that can react with various electrophiles to yield N-substituted products. The choice of reagents and reaction conditions allows for the introduction of a diverse array of functional groups.
Figure 1: General strategies for derivatizing the pyrrole nitrogen.
Experimental Protocols and Data
The following sections provide detailed step-by-step protocols for the derivatization of this compound. A general experimental workflow is depicted below.
Figure 2: General experimental workflow for synthesis and purification.
N-Alkylation
N-alkylation introduces alkyl groups to the pyrrole nitrogen, which can enhance lipophilicity and modify steric properties. The reaction is typically performed using an alkyl halide and a base in a polar aprotic solvent.[1][2]
Table 1: Representative Conditions for N-Alkylation
| Alkylating Agent (R-X) | Base (Equiv.) | Solvent | Temperature | Product (R group) |
| Methyl iodide | NaH (1.2) | THF | 0 °C to RT | -CH₃ |
| Benzyl bromide | K₂CO₃ (2.0) | DMF | RT | -CH₂Ph |
| Isopropyl iodide | NaH (1.2) | THF / DMF | RT to 50 °C | -CH(CH₃)₂ |
| Ethyl bromoacetate | Cs₂CO₃ (1.5) | Acetonitrile | 60 °C | -CH₂CO₂Et |
Protocol 1: N-Methylation using Sodium Hydride
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-methylated product.
N-Acylation
N-acylation introduces an acyl group, which can serve as a protecting group or a point for further functionalization. This is commonly achieved with acyl chlorides or anhydrides in the presence of a base.[3][4]
Table 2: Representative Conditions for N-Acylation
| Acylating Agent (RCO-X) | Base (Equiv.) | Solvent | Temperature | Product (RCO group) |
| Acetyl chloride | Triethylamine (1.5) | DCM | 0 °C to RT | -COCH₃ |
| Benzoyl chloride | Pyridine (2.0) | DCM | RT | -COPh |
| Acetic anhydride | DMAP (cat.), Et₃N (1.5) | THF | RT | -COCH₃ |
| Boc anhydride ((Boc)₂O) | DMAP (0.1) | Acetonitrile | RT | -CO₂tBu |
Protocol 2: N-Acetylation using Acetyl Chloride
-
Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.
-
Add triethylamine (1.5 mmol, 1.5 equiv) and cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the mixture with DCM (10 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash chromatography on silica gel to afford the N-acetyl derivative.
N-Sulfonylation
N-sulfonylation yields sulfonamides, which are stable functional groups often used in medicinal chemistry to act as hydrogen bond acceptors or to improve pharmacokinetic properties. The reaction typically employs a sulfonyl chloride and a base.[5]
Table 3: Representative Conditions for N-Sulfonylation
| Sulfonylating Agent (RSO₂-Cl) | Base (Equiv.) | Catalyst (mol%) | Solvent | Product (RSO₂ group) |
| p-Toluenesulfonyl chloride | KOH (1.5) | TBHS (10) | DCM | -SO₂-p-Tolyl |
| Methanesulfonyl chloride | Et₃N (1.5) | None | DCM | -SO₂CH₃ |
| Benzenesulfonyl chloride | NaH (1.2) | None | THF | -SO₂Ph |
TBHS: Tetrabutylammonium hydrogensulfate (phase-transfer catalyst)
Protocol 3: N-Tosylation using p-Toluenesulfonyl Chloride
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in dichloromethane (DCM, 10 mL), add powdered potassium hydroxide (1.5 mmol, 1.5 equiv) and tetrabutylammonium hydrogensulfate (0.1 mmol, 0.1 equiv).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add a solution of p-toluenesulfonyl chloride (1.2 mmol, 1.2 equiv) in DCM (2 mL) dropwise.
-
Continue stirring at room temperature until the starting material is consumed (typically 4-12 hours), as monitored by TLC or LC-MS.
-
Add water (15 mL) to the reaction mixture and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the N-tosylated product.
N-Arylation
N-arylation, often achieved via copper- or palladium-catalyzed cross-coupling reactions, is a powerful method for creating C-N bonds and accessing complex molecular architectures. The Chan-Lam coupling using arylboronic acids is a common and effective approach.[6][7][8]
Table 4: Representative Conditions for Copper-Catalyzed N-Arylation
| Arylating Agent | Catalyst (mol%) | Base (Equiv.) | Solvent | Temperature | Product (Aryl group) |
| Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine (2.0) | DCM | RT | Phenyl |
| 4-Methoxyphenylboronic acid | Cu(OAc)₂ (20) | Et₃N (2.0) | Methanol | 60 °C | 4-Methoxyphenyl |
| Pyridin-3-ylboronic acid | CuI (10) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 °C | Pyridin-3-yl |
Protocol 4: N-Phenylation using Phenylboronic Acid (Chan-Lam Coupling)
-
In a reaction vial, combine this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and copper(II) acetate (0.1 mmol, 0.1 equiv).
-
Add anhydrous dichloromethane (DCM, 10 mL) followed by pyridine (2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture, open to the air, at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS. If the reaction is slow, gentle heating (e.g., to 40 °C) may be applied.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the N-phenylated product.
References
Application Notes and Protocols for the Development of FGFR Inhibitors Utilizing 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cellular processes such as proliferation, differentiation, and migration.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms like gene amplification, mutations, or translocations, is a significant driver in the progression of various cancers.[2][3] Consequently, the development of small molecule inhibitors targeting FGFRs represents a promising therapeutic strategy in oncology.[4][5]
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged scaffold in medicinal chemistry. Its structural isomer, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), has been successfully utilized to develop potent FGFR inhibitors.[4][6] This document outlines the prospective application of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine as a key starting material for the synthesis of novel FGFR inhibitors. We provide a hypothetical synthetic protocol based on established palladium-catalyzed cross-coupling reactions and detailed methodologies for the biological evaluation of these compounds.
Synthetic Strategy: From Starting Material to Potential Inhibitors
The bromine atom at the 3-position of the this compound core provides a versatile handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination.[7][8] These reactions enable the facile synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
A proposed synthetic scheme is to couple the this compound core with a substituted aniline, a moiety known to interact with the hydrophobic pocket of the FGFR kinase domain.
Experimental Protocol: Synthesis of a Hypothetical FGFR Inhibitor
Reaction: Buchwald-Hartwig amination of this compound with 3,5-dimethoxyaniline.
Materials:
-
This compound
-
3,5-dimethoxyaniline
-
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon (inert gas)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), 3,5-dimethoxyaniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and BINAP (0.03 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add [Pd₂(dba)₃] (0.015 mmol) to the flask under a counterflow of argon.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(3,5-dimethoxyphenyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine.
Biological Evaluation of Synthesized Compounds
Biochemical Kinase Inhibition Assay
To determine the inhibitory potency of the synthesized compounds against FGFR kinases, a biochemical assay is performed. The LanthaScreen™ Eu Kinase Binding Assay or the ADP-Glo™ Kinase Assay are suitable platforms.[5][9][10]
Protocol: ADP-Glo™ Kinase Assay for FGFR1
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/mL BSA; 50 μM DTT)
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add 1 µL of inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the FGFR1 enzyme in kinase buffer.
-
Add 2 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at the Km value for FGFR1.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay for FGFR Phosphorylation
Western blotting is a key technique to assess the ability of the synthesized compounds to inhibit FGFR autophosphorylation in a cellular context.[1][3][11]
Protocol: Western Blot for Phospho-FGFR
Materials:
-
Cancer cell line with known FGFR amplification or mutation (e.g., SNU-16, KATO III)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-FGFR (Tyr653/654), anti-total-FGFR)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the inhibitor compound or DMSO (vehicle control) for a predetermined time (e.g., 2 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total FGFR to normalize for protein loading.
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison of the inhibitory activities of the synthesized compounds.
Table 1: Biochemical Inhibitory Activity of Pyrrolo[2,3-c]pyridine Derivatives
| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| HYPO-001 | Value | Value | Value | Value |
| HYPO-002 | Value | Value | Value | Value |
| Control | Value | Value | Value | Value |
Table 2: Cellular Proliferation Inhibition by Pyrrolo[2,3-c]pyridine Derivatives
| Compound ID | Cell Line (FGFR alteration) | IC₅₀ (nM) |
| HYPO-001 | SNU-16 (FGFR2 amp) | Value |
| HYPO-002 | KATO III (FGFR2 amp) | Value |
| Control | SNU-16 (FGFR2 amp) | Value |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1H-pyrrolo[2,3-c]pyridine scaffold is a core structure in a variety of compounds with demonstrated biological activity, including potential as kinase inhibitors. This document provides detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of novel 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives. The primary assays described are a cell viability assay to determine cytotoxic effects and a western blot analysis to investigate the modulation of a key signaling pathway.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following tables provide templates for presenting results.
Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound Reference | Cell Line | IC50 (µM) after 72h exposure |
| Derivative 1 | A549 (Lung Carcinoma) | 15.2 |
| Derivative 2 | A549 (Lung Carcinoma) | 8.7 |
| Derivative 3 | A549 (Lung Carcinoma) | 22.1 |
| Positive Control (e.g., Sorafenib) | A549 (Lung Carcinoma) | 5.4 |
| Derivative 1 | HT-29 (Colon Adenocarcinoma) | 12.8 |
| Derivative 2 | HT-29 (Colon Adenocarcinoma) | 7.1 |
| Derivative 3 | HT-29 (Colon Adenocarcinoma) | 19.5 |
| Positive Control (e.g., Sorafenib) | HT-29 (Colon Adenocarcinoma) | 4.9 |
Table 2: Effect of Derivative 2 on MAPK Pathway Phosphorylation in A549 Cells
| Treatment | Concentration (µM) | Relative p-ERK1/2 Level (Normalized to Total ERK1/2 and Untreated Control) | Relative p-p38 Level (Normalized to Total p38 and Untreated Control) |
| Untreated Control | - | 1.00 | 1.00 |
| Derivative 2 | 1 | 0.65 | 0.98 |
| Derivative 2 | 5 | 0.28 | 0.95 |
| Derivative 2 | 10 | 0.12 | 0.92 |
| Positive Control (e.g., MEK Inhibitor) | 1 | 0.15 | 0.97 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of the test compounds.[1][2][3][4]
Materials:
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in sterile PBS).[2]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol).[2]
-
96-well cell culture plates.
-
Cancer cell lines (e.g., A549, HT-29).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a positive control in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can also be used.[2]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Analysis of MAPK Signaling Pathway by Western Blot
This protocol outlines the procedure to assess the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK1/2 and p38, to investigate the mechanism of action of the test compounds.[5][6][7][8]
Materials:
-
6-well cell culture plates.
-
Cancer cell lines.
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[7]
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, and a loading control like anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include an untreated or vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C, diluted in blocking buffer.[7]
-
Wash the membrane three times with TBST.[7]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-total-ERK1/2) and a loading control to ensure equal protein loading.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and then to the untreated control.
-
Visualizations
Caption: Workflow for evaluating this compound derivatives.
Caption: Potential inhibition of the MAPK/ERK pathway by pyrrolopyridine derivatives.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Kinase Assay for Compounds from 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of compounds derived from the 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold. While specific experimental data for this exact compound is not publicly available, this application note uses a representative example targeting the Fibroblast Growth Factor Receptor 1 (FGFR1), a kinase frequently implicated in cancer and other proliferative disorders. The methodologies described herein are based on established and widely used Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology, providing a robust and high-throughput compatible platform for compound screening and characterization.
Target Kinase: FGFR1
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of the FGFR1 signaling pathway is associated with various cancers.[3] Therefore, inhibitors of FGFR1 are of significant interest for therapeutic development.
Signaling Pathway
The binding of Fibroblast Growth Factors (FGFs) to FGFR1 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, leading to cellular responses.
Experimental Protocol: TR-FRET Kinase Assay
This protocol is adapted from commercially available kinase assay kits, such as the HTScan® FGF Receptor 1 Kinase Assay Kit from Cell Signaling Technology.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FGFR1 kinase activity.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by FGFR1. A europium-labeled anti-phospho-tyrosine antibody binds to the phosphorylated substrate. When in close proximity, the europium donor and a streptavidin-conjugated acceptor molecule (e.g., allophycocyanin - APC) enable fluorescence resonance energy transfer. Inhibition of kinase activity results in a decrease in the TR-FRET signal.
Materials and Reagents
-
Kinase: Recombinant Human FGFR1 (e.g., Cell Signaling Technology, #7420).[4]
-
Substrate: Biotinylated peptide substrate, e.g., Biotin-Pyk2 (Tyr402) (e.g., included in Cell Signaling Technology Kit #7420).[4]
-
ATP: Adenosine 5'-triphosphate.
-
Positive Control Inhibitor: PD173074 (a potent FGFR1 inhibitor).[5]
-
Test Compound: this compound derivative.
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35).
-
Detection Reagents: Europium-labeled anti-phospho-tyrosine antibody and Streptavidin-conjugated acceptor (e.g., SA-APC or SA-XL665).
-
Stop Solution: (e.g., 50 mM EDTA).
-
Assay Plates: Low-volume, 384-well black plates.
-
Plate Reader: A TR-FRET compatible plate reader.
Experimental Workflow
Detailed Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and positive control (PD173074) in 100% DMSO.
-
Create a serial dilution series of the test compound and positive control in assay buffer. A typical starting concentration for the final assay is 10 µM.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted test compound or positive control. For control wells (0% and 100% inhibition), add assay buffer with and without kinase, respectively.
-
Add 2.5 µL of diluted FGFR1 kinase to each well (except the 100% inhibition control). The final kinase concentration should be optimized for each batch of enzyme.
-
Initiate the reaction by adding 5 µL of a pre-mixed solution of the biotinylated substrate and ATP. The final ATP concentration should be at its Km value for the kinase, if known, or at a concentration determined during assay development.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of stop solution containing the europium-labeled anti-phospho-tyrosine antibody and the streptavidin-conjugated acceptor.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - [(Signal of Test Compound - Signal of 100% Inhibition) / (Signal of 0% Inhibition - Signal of 100% Inhibition)])
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The quantitative data from the in vitro kinase assay should be summarized in a clear and structured table for easy comparison.
Table 1: Inhibitory Activity of a Representative this compound Derivative against FGFR1
| Compound | Target Kinase | Assay Format | ATP Concentration (µM) | IC50 (nM) |
| Example Compound 1 | FGFR1 | TR-FRET | 10 | 15.2 ± 2.1 |
| PD173074 (Control) | FGFR1 | TR-FRET | 10 | 22.5 ± 3.5[5] |
Note: The data presented for "Example Compound 1" is hypothetical and for illustrative purposes only.
Table 2: Selectivity Profile of Example Compound 1
| Kinase | IC50 (nM) |
| FGFR1 | 15.2 |
| FGFR2 | 85.6 |
| FGFR3 | 120.3 |
| VEGFR2 | >1000 |
| EGFR | >1000 |
Note: The data presented for "Example Compound 1" is hypothetical and for illustrative purposes only.
Conclusion
The described TR-FRET in vitro kinase assay provides a robust and sensitive method for evaluating the inhibitory potential of compounds derived from the this compound scaffold against FGFR1. This protocol can be adapted for screening against other kinases of interest and serves as a foundational tool in the early stages of drug discovery and development. The clear presentation of quantitative data in tabular format allows for straightforward comparison of compound potency and selectivity, guiding further optimization efforts.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of the Suzuki-Miyaura coupling for 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine, a common aza-indole core.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction has a very low or no yield. What are the primary factors to investigate?
A1: Failure in Suzuki coupling reactions, especially with nitrogen-containing heterocycles like aza-indoles, can often be traced back to a few critical parameters. Start by systematically evaluating the following:
-
Catalyst and Ligand Activity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are active.[1] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in-situ.[1] Consider using newer generation, air-stable precatalysts (e.g., G2, G3, or G4 palladacycles) which can improve reliability.[1][2] The choice of ligand is also critical; bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos often give superior results for challenging heteroaromatic substrates.[3][4]
-
Oxygen Contamination: Rigorous exclusion of oxygen is crucial. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1][5] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen) from start to finish.[1][6]
-
Base Selection and Quality: The base is not just a spectator; it activates the boronic acid for transmetalation.[7] For aza-indoles, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used.[8][9][10] The strength and solubility of the base are important. Ensure the base is a fine, dry powder, especially for anhydrous reactions.[1]
-
Solvent Choice: The solvent system must solubilize the reactants and facilitate the catalytic cycle. Common solvents include 1,4-dioxane, THF, or DME, often with a small amount of water.[5][11] The water can be critical for dissolving the inorganic base and facilitating the transmetalation step.
Q2: I am observing significant amounts of a side product that appears to be the debrominated starting material (5-methoxy-1H-pyrrolo[2,3-c]pyridine). How can I minimize this?
A2: This side reaction is known as protodeboronation of the boronic acid followed by a competitive reduction pathway for the aryl bromide, or direct hydrodehalogenation of your starting material. It is a common problem with electron-rich or sensitive heteroaromatic substrates.[1][2]
-
Use Milder or Anhydrous Conditions: Water is often the proton source for this side reaction.[1] Switching to strictly anhydrous conditions can sometimes suppress it. Alternatively, using a milder base like potassium fluoride (KF) may reduce the rate of protodeboronation.[1]
-
Optimize Catalyst/Ligand System: Certain catalyst systems are more prone to promoting hydrodehalogenation. For similar N-heterocycles, tandem catalysts like XPhosPdG2/XPhos have been used specifically to avoid this debromination.[2] Experimenting with different ligands is a key strategy.
-
Boronic Ester Protecting Groups: If the boronic acid is particularly unstable, consider using a more stable derivative, such as a pinacol ester or an MIDA boronate.[5][12] MIDA boronates are known for their high stability and slow release of the boronic acid under basic conditions, which can minimize side reactions.[12]
Q3: My reaction starts but seems to stall before reaching completion. What could be causing catalyst deactivation?
A3: Catalyst deactivation can occur for several reasons, particularly with nitrogen-containing substrates.
-
Heterocycle Inhibition: The nitrogen atoms in the aza-indole ring system can coordinate to the palladium center, inhibiting its catalytic activity.[3][8] Using bulky phosphine ligands (e.g., XPhos, SPhos) can often mitigate this by sterically shielding the metal center and favoring the desired catalytic cycle steps.
-
Insufficient Ligand: If the ligand degrades or is not present in a sufficient ratio relative to the palladium, palladium black can precipitate, leading to a loss of catalytic activity. Ensure you are using an appropriate Pd:Ligand ratio (typically 1:1 to 1:2 for pre-formed complexes, or higher for in-situ generation).
-
High Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways. An optimal temperature must be found empirically.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.
Caption: A logical guide for troubleshooting common Suzuki coupling failures.
Comparative Data on Reaction Conditions
The following table summarizes successful Suzuki coupling conditions reported for structurally related aza-indoles and bromo-pyridines, which can serve as excellent starting points for optimizing the reaction of this compound.
| Substrate Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) | Reference |
| 3-Chloroindazole | Pd Source (2) | Ligand (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Varies | [8] |
| 5-Bromoindazole | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | Good | [9][13] |
| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | Dioxane/H₂O | 120 (MW) | 67-89 | [2] |
| 6-Chloro-3-iodo-7-azaindole | Pd₂dba₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol | 60 | High | [4] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate-Good | [10] |
| 3-Bromoindazoles | Pd(PPh₃)₄ | - | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 (MW) | Good | [14] |
Detailed Experimental Protocol (General Starting Point)
This protocol provides a robust starting point for the Suzuki-Miyaura coupling. It should be optimized based on your specific boronic acid partner.
1. Reagent Preparation:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, finely powdered and dried, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, degassed separately)
2. Reaction Setup:
-
To a flame-dried or oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the this compound, the arylboronic acid, and the base.
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium precatalyst.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
3. Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.[1]
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the cross-coupling of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
General Troubleshooting and FAQs
Q1: My cross-coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in cross-coupling reactions involving this substrate can often be attributed to several key factors:
-
Catalyst System (Palladium Source and Ligand): The choice of the palladium precatalyst and the phosphine ligand is critical. For electron-rich and potentially coordinating substrates like 7-azaindole derivatives, bulky and electron-rich phosphine ligands are often beneficial.
-
Reaction Conditions: The selection of base, solvent, and temperature is crucial and often interdependent. These parameters must be carefully optimized for the specific coupling partners.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of undesired side products.
-
Reagent Purity: The purity of the starting materials, including the boronic acid/ester, amine, or alkyne, as well as the base and solvents, is paramount. Impurities can poison the catalyst.
Q2: I am observing significant debromination of my starting material. How can I minimize this side reaction?
A2: Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction. To mitigate this, consider the following:
-
Choice of Ligand: Use bulky, electron-rich phosphine ligands which can promote the desired reductive elimination over hydrodehalogenation.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of debromination.
-
Base Selection: A weaker base might be less prone to promoting this side reaction.
-
Solvent Purity: Ensure that solvents are anhydrous and free of potential hydride sources.
Q3: Homocoupling of my boronic acid is a major byproduct in my Suzuki coupling. What are the causes and solutions?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen. To minimize this:
-
Rigorous Degassing: Ensure the reaction mixture and solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Use of a Pd(0) Source: Direct use of a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
-
Controlled Addition: Slow addition of the boronic acid to the reaction mixture can sometimes help.
Suzuki-Miyaura Coupling
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Ineffective catalyst system | Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). |
| Incorrect base | Try alternative bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be solvent-dependent. | |
| Poor solubility | Optimize the solvent system. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used. The ratio may need adjustment. | |
| Protodeboronation | Presence of water and strong base | Use a milder base (e.g., KF) or switch to anhydrous conditions. Using boronic esters (e.g., pinacol esters) can also increase stability. |
| Incomplete Reaction | Low reaction temperature or short reaction time | Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C) and monitor the reaction progress over a longer period. |
Data on Suzuki Coupling of a Related 7-Azaindole Scaffold
The following data is for the Suzuki-Miyaura coupling of a related 3-chloro-7-azaindole and should be considered as a starting point for optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 56 |
| 2 | Pd(OAc)₂ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 75 |
| 3 | P2 Precatalyst (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 80 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 3-7.5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Unsuitable ligand | For C-N bond formation, specific ligands are often required. Screen ligands such as Xantphos, BINAP, or Buchwald's biaryl phosphine ligands. |
| Strong base incompatibility | If the substrate or product is sensitive to strong bases like NaOt-Bu, consider using a weaker base such as Cs₂CO₃ or K₂CO₃.[1] | |
| Catalyst poisoning | The amine starting material or the product itself can sometimes inhibit the catalyst. Ensure high purity of the amine. | |
| Hydrodehalogenation | Elevated temperature | Try running the reaction at a lower temperature for a longer duration. |
| Catalyst system | Some palladium/ligand combinations are more prone to this side reaction. Screening of ligands is recommended. |
Data on Buchwald-Hartwig Amination of a Related 4-Bromo-7-azaindole
The following data is for the C-N cross-coupling of a related N-protected 4-bromo-7-azaindole with amides and should be considered as a starting point for optimization.[1]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Xantphos (15) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | High |
| 2 | Pd₂(dba)₃ (5) | Xantphos (15) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | High |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a Schlenk tube, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., Xantphos, 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product as necessary.
Sonogashira Coupling
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Inactive copper co-catalyst | Use freshly sourced CuI and ensure it is protected from light and air. |
| Base incompatibility | An amine base like triethylamine or diisopropylethylamine is typically used. Ensure it is anhydrous and of high purity. | |
| Alkyne homocoupling (Glaser coupling) | This is a common side reaction promoted by oxygen. Ensure rigorous exclusion of air from the reaction. | |
| No Reaction | Catalyst system failure | For electron-rich heteroaryl bromides, a more active catalyst system may be needed. Consider screening different palladium sources and phosphine ligands. |
Data on Sonogashira Coupling of a Related 4-Iodo-7-azaindole
The following data is for the Sonogashira coupling of a related N-protected 4-iodo-7-azaindole and should be considered as a starting point for optimization.[2]
| Entry | Palladium Catalyst (mol%) | Alkyne (equiv.) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ / CuI | 2-Methyl-3-butyn-2-ol (1.2) | Et₃N | DMF | 80 | up to 94 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., DMF or a mixture of triethylamine and another solvent).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50-80 °C).
-
Monitor the reaction's progress.
-
Upon completion, concentrate the reaction mixture and purify the crude product, for example, by column chromatography.
Visual Guides
References
- 1. US20100061982A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]
- 2. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most frequently employed and effective purification techniques for this class of compounds are silica gel column chromatography and recrystallization.[1][2] The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q2: My purified compound shows broader peaks than expected in the NMR spectrum. Is it impure?
A2: While this could indicate impurities, for pyridine-containing compounds, it's also possible that you are observing tautomers, especially if there are hydroxyl groups on the pyridine ring.[3] The presence of multiple tautomers can lead to a more complex NMR spectrum than anticipated. To confirm purity, it is advisable to use other analytical techniques like HPLC or LC-MS.
Q3: Why is my yield significantly lower after silica gel chromatography?
A3: Low recovery from a silica gel column can be due to several factors. The basic nature of the pyridine nitrogen can cause the compound to strongly adsorb to the acidic silica gel, leading to irreversible binding or decomposition.[3] Additionally, the compound might be unstable on silica gel over long periods.
Q4: Can I use reversed-phase HPLC for the purification of these compounds?
A4: Yes, reversed-phase HPLC can be a suitable method for analyzing and purifying this compound derivatives. A described method for a similar compound uses a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[4]
Troubleshooting Guides
Issue 1: Difficulty in Separating the Product from Impurities by Column Chromatography
Symptom: Co-elution of the desired product with impurities, or significant tailing of the product peak.
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.
-
Strong Interaction with Silica Gel: The basic pyridine moiety can interact strongly with the acidic silanol groups on the silica surface, causing streaking and poor separation.[3]
-
Presence of Tautomers: If applicable to your derivative, the presence of multiple tautomers can complicate chromatographic separation.[3]
Solutions:
| Solution | Description |
| Optimize the Solvent System | Systematically test different solvent mixtures. For pyrrolopyridine derivatives, gradients of ethyl acetate in n-hexane are a good starting point.[2] Adding a small amount of a polar solvent like methanol can help elute highly polar compounds. |
| Use a Deactivated Stationary Phase | Consider using silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic sites. This can significantly reduce tailing. |
| Derivatization | In some cases, derivatizing the compound to a less polar form can facilitate purification.[3] This is particularly useful if tautomerism is an issue. |
Issue 2: The Compound Fails to Crystallize
Symptom: The purified product remains an oil or an amorphous solid and does not form crystals.
Possible Causes:
-
Residual Impurities: Even small amounts of impurities can inhibit crystallization.
-
Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization of your specific derivative.
-
Supersaturation: The solution may be supersaturated, requiring an initiation step to begin crystallization.[5]
Solutions:
| Solution | Description |
| Ensure High Purity | Re-purify the compound using another technique (e.g., preparative HPLC) to remove trace impurities. |
| Screen a Variety of Solvents | Systematically test a range of solvents with varying polarities. Techniques like slow evaporation, cooling, or vapor diffusion with an anti-solvent can be effective. |
| Induce Crystallization | Try scratching the inside of the flask with a glass rod to create nucleation sites.[5] If available, adding a seed crystal of the pure compound can also initiate crystallization.[5] |
| Solvent Reduction | If too much solvent was used, carefully evaporate some of it to increase the concentration of the compound and then allow it to cool again.[5] |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol is a general guideline for the purification of this compound derivatives.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried material onto the top of the column bed.
-
Elution: Begin elution with a low polarity solvent system (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate. A common starting point for similar compounds is a 1:2 mixture of n-hexane and ethyl acetate.[2]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization
Materials:
-
Crude this compound derivative
-
Appropriate recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Determine a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Crystal Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Illustrative Purification of a this compound Derivative by Column Chromatography
| Step | Mass (mg) | Purity (by HPLC, %) | Yield (%) |
| Crude Product | 500 | 75 | 100 |
| After Column Chromatography | 350 | >98 | 70 |
Table 2: Illustrative Purification by Recrystallization
| Step | Mass (mg) | Purity (by HPLC, %) | Recovery (%) |
| Before Recrystallization | 300 | 95 | 100 |
| After Recrystallization | 255 | >99.5 | 85 |
Visualization of Workflows
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
common side products in the synthesis of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically involves a two-step process. The first step is the construction of the 5-methoxy-1H-pyrrolo[2,3-c]pyridine core. This can be achieved through various methods, often starting from a substituted aminopyridine. The second step is the regioselective bromination of the formed pyrrolo[2,3-c]pyridine ring, commonly at the 3-position, using a suitable brominating agent like N-bromosuccinimide (NBS).
Q2: What are the most common side products observed during the synthesis?
A2: Common side products can arise from both the formation of the pyrrolo[2,3-c]pyridine core and the subsequent bromination step. These may include isomers of the desired product, over-brominated species, and unreacted starting materials. Specific potential side products are detailed in the troubleshooting guide below.
Q3: How can I minimize the formation of these side products?
A3: Optimization of reaction conditions is crucial. This includes careful control of temperature, reaction time, and the stoichiometry of reagents. For the bromination step, using a regioselective brominating agent and controlling the amount used can prevent the formation of di- or tri-brominated products. Purification techniques such as column chromatography are also essential to isolate the desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 5-methoxy-1H-pyrrolo[2,3-c]pyridine (starting material) | Incomplete cyclization during the formation of the pyrrolo[2,3-c]pyridine ring. Side reactions of the starting aminopyridine. | Optimize the cyclization reaction conditions (temperature, catalyst, reaction time). Ensure the purity of the starting materials. |
| Presence of multiple spots on TLC after bromination | - Over-bromination leading to di- or tri-brominated products. - Bromination at other positions of the ring. - Incomplete reaction. | - Use a controlled amount of N-bromosuccinimide (NBS) (typically 1.0-1.1 equivalents). - Perform the reaction at a low temperature (e.g., 0°C to room temperature) to improve regioselectivity. - Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Product is difficult to purify | Co-elution of the desired product with impurities, particularly isomeric byproducts. | - Utilize a high-resolution column chromatography system. - Experiment with different solvent systems for elution to improve separation. - Consider recrystallization as an alternative or additional purification step. |
| Characterization data (NMR, MS) shows unexpected peaks | Presence of residual solvents, unreacted starting materials, or side products. | - Ensure the product is thoroughly dried to remove residual solvents. - Compare the spectral data with known data for the starting material and potential side products (see Table 1). - If unexpected peaks persist, consider further purification or analysis by 2D NMR techniques to identify the impurity structure. |
Potential Side Products in the Synthesis of this compound
The following table summarizes the potential side products, their likely origin, and key characterization data that can help in their identification.
| Side Product Name | Chemical Structure | Likely Origin | Molecular Weight ( g/mol ) | Key Characterization Notes |
| 5-methoxy-1H-pyrrolo[2,3-c]pyridine | Not available | Unreacted starting material from the bromination step. | 148.16 | Appears as a starting material spot on TLC. Mass spectrum will show the molecular ion peak corresponding to the unbrominated compound. |
| Dibromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | Not available | Over-bromination of the pyrrolo[2,3-c]pyridine ring. | 305.96 | Mass spectrum will show a characteristic isotopic pattern for two bromine atoms. NMR will show fewer aromatic protons compared to the mono-brominated product. |
| Isomeric Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridines | Not available | Bromination at other positions on the pyrrole or pyridine ring. | 227.06 | Will have the same mass as the desired product. The position of the bromine can be determined by detailed NMR analysis (coupling constants and chemical shifts). |
| Succinimide | Not available | Byproduct from the use of N-bromosuccinimide (NBS) as the brominating agent. | 99.09 | Typically removed during aqueous workup due to its water solubility. |
Experimental Workflow & Logic Diagrams
The following diagrams illustrate the general experimental workflow and the logical relationships in troubleshooting the synthesis.
Caption: General workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine. The following information is designed to help optimize reaction conditions, with a focus on the selection of appropriate bases and solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Buchwald-Hartwig amination of this compound?
A1: The success of this C-N cross-coupling reaction is highly dependent on several factors. Key considerations include the choice of palladium catalyst and ligand, the selection of a suitable base and solvent, and maintaining an inert atmosphere. The pyrrolo[2,3-c]pyridine core can be sensitive, making optimization of these parameters crucial to avoid side reactions and achieve a high yield.
Q2: Which palladium catalysts and ligands are recommended for this substrate?
A2: For heteroaromatic substrates like this compound, sterically hindered biarylphosphine ligands are often preferred. Commonly successful ligands include XPhos, RuPhos, and SPhos. These are typically used with palladium precursors such as Pd₂(dba)₃ or Pd(OAc)₂. The use of pre-formed palladium catalysts (e.g., XPhos Pd G3) can also lead to more reproducible results.
Q3: How do I select the optimal base for my reaction?
A3: The choice of base is critical and depends on the amine coupling partner and the sensitivity of your substrate. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, though this might require higher temperatures or longer reaction times.[1]
Q4: What is the role of the solvent in this reaction, and which solvents are commonly used?
A4: The solvent plays a crucial role in solubilizing the reagents and stabilizing the catalytic species.[1] Toluene and 1,4-dioxane are widely used and effective solvents for Buchwald-Hartwig aminations.[1] Tetrahydrofuran (THF) can also be employed, although it may sometimes result in lower yields.[1] The choice of solvent can also influence the rate of side reactions.[1]
Q5: What are common side reactions, and how can they be minimized?
A5: A frequent side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[1] This can be minimized by:
-
Optimizing the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[1]
-
Lowering the Reaction Temperature: Higher temperatures can promote side reactions.[1]
-
Screening Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.[1]
Another potential side reaction is the dimerization of the starting material or product (homocoupling).
Data Presentation
Table 1: Effect of Base on the Buchwald-Hartwig Amination of a Bromopyridine Derivative
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
| 3 | K₃PO₄ | Dioxane | 110 | 24 | 72 |
| 4 | LiHMDS | Toluene | 80 | 18 | 65 |
Data is representative and based on trends observed for similar bromopyridine substrates.
Table 2: Effect of Solvent on the Buchwald-Hartwig Amination of a Bromopyridine Derivative
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | NaOtBu | 100 | 12 | 88 |
| 2 | 1,4-Dioxane | NaOtBu | 100 | 12 | 82 |
| 3 | THF | NaOtBu | 65 | 24 | 55 |
| 4 | t-BuOH | NaOtBu | 80 | 18 | 68 |
Data is representative and based on trends observed for similar bromopyridine substrates.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the amination reaction. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Phosphine ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv.)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst and the base under an inert atmosphere.
-
Add this compound and the amine to the flask.
-
Seal the flask and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. Consider using a pre-catalyst for more reliable generation of the active species. |
| Insufficient Reaction Temperature | Cautiously increase the temperature in 10 °C increments. |
| Poor Solubility of Reagents | Screen alternative solvents like dioxane or THF to improve solubility. |
| Incorrect Base | Switch to a stronger base like NaOtBu or LiHMDS if a weaker base is being used. Ensure the base is anhydrous. |
| Reagent Quality | Use anhydrous and degassed solvents. Ensure the amine coupling partner is pure, as impurities can poison the catalyst. |
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Step |
| Base is too strong or sterically hindered | Screen weaker or less hindered bases (e.g., Cs₂CO₃, K₃PO₄). |
| Reaction temperature is too high | Lower the reaction temperature in 10 °C increments. |
| Ligand choice | Screen different phosphine ligands (e.g., RuPhos, SPhos). The electronic and steric properties of the ligand are critical. |
Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
troubleshooting failed reactions with 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
This technical support center provides troubleshooting guidance for common issues encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, involving 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Q1: My reaction with this compound is not proceeding, or the yield is very low. What are the initial checks I should perform?
A1: When a reaction fails, a systematic check of the basics is crucial. Start by verifying the quality and purity of your reagents and the integrity of your reaction setup.
-
Reagent Quality:
-
Aryl Halide: Confirm the purity of your this compound. Impurities can inhibit the catalyst.
-
Boronic Acid/Ester (Suzuki) or Amine (Buchwald-Hartwig): Boronic acids can degrade over time, especially if not stored properly. Consider using a fresh batch or purifying the existing one. Amines should be pure and free of moisture.
-
Solvents: Ensure you are using anhydrous solvents, as water can interfere with many palladium-catalyzed reactions. Degassing the solvent prior to use is critical to remove oxygen, which can deactivate the catalyst.[1]
-
Base: The choice and quality of the base are critical. Ensure it is anhydrous and finely powdered for solid bases to ensure better solubility and reactivity.
-
-
Reaction Setup:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the inert atmosphere is maintained throughout the reaction.[1]
-
Temperature: Verify the reaction temperature. Some cross-coupling reactions require precise temperature control.
-
-
Catalyst and Ligand:
-
Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[2] Consider using a fresh catalyst or a pre-activated catalyst.
-
Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion. While higher loading can be wasteful and lead to side products, too little will be ineffective.
-
Suzuki-Miyaura Coupling: Troubleshooting
Q2: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am only recovering starting material. What are the likely causes?
A2: Failure of a Suzuki-Miyaura coupling with this substrate can often be attributed to issues with the oxidative addition or transmetalation steps of the catalytic cycle. The electron-donating methoxy group on the 7-azaindole ring can make the C-Br bond less reactive towards oxidative addition.
-
Catalyst Inhibition: The nitrogen atoms in the pyrrolo[2,3-c]pyridine core can coordinate to the palladium center, acting as a catalyst poison.[1]
-
Suboptimal Catalyst System: Your choice of palladium precursor and ligand may not be suitable for this electron-rich and potentially coordinating substrate.
-
Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be slow if the conditions are not optimal.
Troubleshooting Strategies for Failed Suzuki-Miyaura Coupling:
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Catalyst poisoning by the nitrogen heterocycle. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center.[1] |
| Low reactivity of the C-Br bond due to the electron-donating methoxy group. | Switch to a more active catalyst system, such as a palladacycle precatalyst. Increase the reaction temperature. | |
| Inactive boronic acid. | Use a fresh bottle of boronic acid or convert it to the corresponding pinacol ester, which is often more stable. | |
| Low Yield | Incomplete reaction. | Increase reaction time and monitor by TLC or LC-MS. |
| Protodeboronation of the boronic acid. | Use anhydrous solvents and a milder base like K₃PO₄.[2] | |
| Homocoupling of the boronic acid. | Ensure the reaction is thoroughly degassed to remove oxygen.[1] |
dot
Buchwald-Hartwig Amination: Troubleshooting
Q3: My Buchwald-Hartwig amination of this compound is giving a complex mixture of products and low yield of the desired amine. What could be the problem?
A3: Buchwald-Hartwig aminations with substrates like 7-azaindoles can be challenging due to the presence of the pyrrole N-H proton, which can interfere with the reaction.
-
N-H Interference: The acidic proton on the pyrrole nitrogen can be deprotonated by the strong bases typically used in Buchwald-Hartwig reactions. This can lead to side reactions or catalyst deactivation.
-
Side Reactions: Besides catalyst inhibition, side reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen) can occur.
-
Steric Hindrance: If you are using a bulky amine, steric hindrance can slow down the reaction rate.
Troubleshooting Strategies for Failed Buchwald-Hartwig Amination:
| Problem | Potential Cause | Recommended Solution |
| No/Low Yield | Interference from the pyrrole N-H. | Protect the pyrrole nitrogen with a suitable protecting group (e.g., SEM, Boc, or Ts) before the coupling reaction.[3] |
| Catalyst deactivation. | Use a robust catalyst system, such as a G3 or G4 Buchwald precatalyst with a bulky biarylphosphine ligand. | |
| Complex Mixture | Side reactions due to strong base. | Screen different bases. While strong bases like NaOtBu are common, sometimes weaker bases like K₂CO₃ or Cs₂CO₃ can give cleaner reactions, albeit potentially requiring higher temperatures or longer reaction times.[3] |
| Hydrodehalogenation | Unproductive side reaction pathway. | Optimize the ligand and base combination. Sometimes changing the solvent can also suppress this side reaction. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for your specific boronic acid.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (2.5 mol%) and a ligand like SPhos (5-10 mol%)).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination (with N-protection)
This protocol assumes the use of an N-protected this compound.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-protected this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen (repeat three times).
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-5 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Deprotection: If necessary, remove the N-protecting group using the appropriate conditions.
Visualizations
dot
dot
References
Technical Support Center: Large-Scale Synthesis of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The primary challenges in scaling up the synthesis of this compound include controlling the regioselectivity of the bromination, minimizing the formation of impurities, ensuring consistent yields, and developing efficient and scalable purification methods.
Q2: What are the common impurities encountered during the synthesis?
A2: Common impurities may include the unreacted starting material (5-methoxy-1H-pyrrolo[2,3-c]pyridine), di-brominated species, and isomers where bromination has occurred at a different position on the pyrrolo[2,3-c]pyridine core.
Q3: What purification techniques are most effective for this compound on a large scale?
A3: For large-scale purification, techniques such as recrystallization and column chromatography are commonly employed. The choice of method depends on the impurity profile and the desired final purity of the product.[1]
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Brominating agents are often corrosive and toxic, requiring appropriate personal protective equipment (PPE) and handling in a well-ventilated area. The reaction may also be exothermic, necessitating careful temperature control, especially on a large scale.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Reagent Stoichiometry | Titrate the brominating agent to ensure accurate stoichiometry. A slight excess of the brominating agent may be required to drive the reaction to completion, but a large excess can lead to side products. |
| Degradation of Product | The pyrrolopyridine core can be sensitive to strongly acidic or basic conditions. Ensure the reaction and work-up conditions are as mild as possible. |
| Inefficient Extraction | During the work-up, ensure the aqueous layer is extracted multiple times with a suitable organic solvent to maximize the recovery of the product. |
Problem 2: Presence of Significant Impurities
| Potential Cause | Suggested Solution |
| Formation of Di-brominated Byproducts | Carefully control the stoichiometry of the brominating agent. Adding the brominating agent slowly and at a low temperature can help to minimize over-bromination. |
| Formation of Isomeric Byproducts | The choice of brominating agent and reaction solvent can influence the regioselectivity. Consider screening different brominating agents (e.g., NBS, Br2) and solvents to optimize for the desired isomer. |
| Unreacted Starting Material | As mentioned in the low yield section, ensure the reaction goes to completion. If starting material is still present, it may be necessary to adjust the reaction conditions or purification strategy. |
Problem 3: Difficulty in Purification
| Potential Cause | Suggested Solution |
| "Oiling Out" During Recrystallization | The solvent system may not be optimal. Try a different solvent or a mixture of solvents. Adding a seed crystal of the pure compound can also help to induce crystallization.[1] |
| Poor Separation in Column Chromatography | The polarity of the eluent may be too high or too low. Optimize the solvent system using TLC to achieve good separation between the product and impurities. A typical target Rf value for the desired compound is 0.2-0.4.[1] |
| Product Degradation on Silica Gel | Some nitrogen-containing heterocyclic compounds can be sensitive to acidic silica gel. Consider using neutral or basic alumina for chromatography, or deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent. |
Experimental Protocols
Protocol 1: General Bromination Procedure
-
Dissolve 5-methoxy-1H-pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid) in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in the reaction solvent) dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate).
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
Protocol 2: General Recrystallization Procedure
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further, cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the purified product.[1]
Protocol 3: General Column Chromatography Procedure
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.[1]
Data Presentation
Table 1: Illustrative Reaction Conditions for Bromination
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | N-Bromosuccinimide | Dichloromethane | 0 | 2 | 85 | 95 |
| 2 | Bromine | Acetic Acid | 25 | 1 | 78 | 92 |
| 3 | N-Bromosuccinimide | Chloroform | 0 | 3 | 82 | 96 |
Table 2: Illustrative Solvent Systems for Purification
| Purification Method | Solvent System | Observations |
| Recrystallization | Ethanol/Water | Good crystal formation upon slow cooling. |
| Column Chromatography | Hexane/Ethyl Acetate (3:1) | Rf of product ~0.35, good separation from starting material. |
| Recrystallization | Isopropanol | Higher solubility, may require cooling to lower temperatures for good recovery. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis challenges.
References
Technical Support Center: Synthesis of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine. Our aim is to help you manage impurities and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a typical synthetic route involving the bromination of 5-methoxy-1H-pyrrolo[2,3-c]pyridine using N-bromosuccinimide (NBS).
Q1: Why is the yield of my this compound unexpectedly low?
Low yields can stem from several factors, including incomplete reaction, product degradation, or inefficient purification. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material, 5-methoxy-1H-pyrrolo[2,3-c]pyridine, is still present after the expected reaction time, consider the following:
-
Reagent Quality: Ensure the N-bromosuccinimide (NBS) is of high purity and has been stored correctly. NBS can decompose over time, especially if exposed to moisture or light.
-
Reaction Temperature: The reaction may require a specific temperature to proceed efficiently. If the reaction is sluggish at lower temperatures, a modest increase may be beneficial. However, be cautious as higher temperatures can also promote side reactions.
-
Reaction Time: The reaction may simply need more time to reach completion. Continue monitoring until the starting material is consumed.
-
-
-
Product Degradation:
-
The pyrrolo[2,3-c]pyridine ring system can be sensitive to strongly acidic or basic conditions. Ensure that the work-up and purification steps are performed under neutral or mildly acidic/basic conditions, depending on the stability of your product.
-
-
Inefficient Purification:
-
Significant product loss can occur during extraction and chromatography. Ensure proper pH adjustment during aqueous work-up to minimize the product's solubility in the aqueous layer. Optimize your column chromatography conditions (e.g., silica gel activity, eluent polarity) to achieve good separation with minimal product loss.
-
Q2: My final product is contaminated with multiple bromo-isomers. How can I improve the regioselectivity of the bromination?
The formation of regioisomers is a common challenge in the electrophilic substitution of heteroaromatic compounds. The desired product is the 3-bromo isomer, but bromination at other positions of the pyrrolo[2,3-c]pyridine ring can occur.
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is generally a good choice for regioselective bromination of electron-rich heterocycles. Other brominating agents like bromine (Br₂) may be less selective and more hazardous to handle.
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity. Aprotic solvents of varying polarity should be tested. For instance, bromination with NBS in solvents like acetonitrile can favor specific isomers.
-
Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product, which is typically the desired 3-bromo isomer in this case.
Q3: I am observing a significant amount of a dibrominated impurity in my product. How can I prevent this over-bromination?
The formation of dibrominated species is a common side reaction when the monobrominated product is still reactive towards the brominating agent.
-
Stoichiometry of NBS: Carefully control the stoichiometry of NBS. Use no more than 1.0 to 1.1 equivalents of NBS relative to the starting material.
-
Slow Addition of NBS: Add the NBS solution dropwise to the reaction mixture. This maintains a low concentration of the brominating agent throughout the reaction, minimizing the chance of the product reacting further.
-
Reaction Monitoring: Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and direct method is the electrophilic bromination of the precursor, 5-methoxy-1H-pyrrolo[2,3-c]pyridine, using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane.
Q2: What are the primary impurities I should expect in this synthesis?
The most likely impurities include:
-
Unreacted Starting Material: 5-methoxy-1H-pyrrolo[2,3-c]pyridine.
-
Dibrominated Products: Formed by over-bromination of the desired product.
-
Regioisomers: Bromination at positions other than C3 of the pyrrolo[2,3-c]pyridine ring.
-
Succinimide: The byproduct from the reaction with NBS.
Q3: How can I best purify the crude this compound?
A combination of techniques is often most effective:
-
Aqueous Work-up: After the reaction, a wash with an aqueous solution of a reducing agent like sodium thiosulfate can quench any remaining NBS. Subsequent washes with water and brine will help remove water-soluble impurities.
-
Column Chromatography: Silica gel column chromatography is typically effective for separating the desired product from the starting material, dibrominated byproducts, and regioisomers. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is commonly used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
Q4: What analytical techniques are recommended for characterizing the final product and identifying impurities?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying any isomeric impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the presence of starting material or over-brominated species.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product and quantifying any impurities.
Data Presentation
Table 1: Summary of Expected Reaction Outcomes and Purity
| Parameter | Expected Value | Notes |
| Yield of this compound | 60-80% | Highly dependent on reaction conditions and purification efficiency. |
| Purity (by HPLC) | >98% | Achievable with careful chromatography and/or recrystallization.[1] |
| Major Impurity | Dibromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | Can be minimized by controlling NBS stoichiometry. |
| Minor Impurity | Unreacted 5-methoxy-1H-pyrrolo[2,3-c]pyridine | Should be minimal if the reaction goes to completion. |
Experimental Protocols
Protocol 1: Synthesis of 5-methoxy-1H-pyrrolo[2,3-c]pyridine (Starting Material)
A detailed, multi-step synthesis starting from commercially available materials is often required. One reported route involves the construction of the pyrrolo[2,3-c]pyridine core from a substituted pyridine derivative. For the purpose of this guide, we will assume the starting material is available.
Protocol 2: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous acetonitrile (10-20 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
NBS Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 eq) in anhydrous acetonitrile. Add this solution dropwise to the cooled solution of the starting material over 15-30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C and monitor the progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Visualizations
Caption: Synthetic workflow for the bromination of 5-methoxy-1H-pyrrolo[2,3-c]pyridine.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Caption: Signaling pathway illustrating the formation of common impurities during bromination.
References
effect of temperature on the stability of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
This technical support center provides guidance on the stability of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine for researchers, scientists, and drug development professionals. Due to the limited publicly available stability data for this specific compound, this guide offers general recommendations, troubleshooting advice, and experimental protocols based on the chemical properties of related pyrrolopyridine and indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: What are the potential signs of degradation of this compound?
A2: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. Chemically, degradation can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS), which may show the appearance of new spots or peaks, respectively.
Q3: At what temperature does this compound start to decompose?
A3: The specific decomposition temperature for this compound has not been publicly documented. However, studies on the parent heterocycle, indole, have shown that thermal decomposition occurs at very high temperatures, in the range of 1050–1650 K.[3] For laboratory applications, it is crucial to avoid unnecessarily high temperatures during experimental workups. For a related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, the safety data sheet advises avoiding heat, sparks, and high temperatures.[4]
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways are unknown, similar heterocyclic compounds can be susceptible to oxidation, hydrolysis, and photodecomposition. The pyrrolo[2,3-c]pyridine core may be susceptible to ring opening or substitution reactions under harsh conditions (e.g., strong acids/bases, high temperatures). Studies on the degradation of other pyrrolopyridine derivatives have shown that hydrolysis can lead to the cleavage of imide bonds.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Verify storage conditions (temperature, atmosphere, light protection). Prepare fresh solutions for each experiment. Run a quality control check (e.g., HPLC, NMR) on the stored compound. |
| Appearance of new spots on TLC or peaks in HPLC/MS | Thermal degradation during a heated reaction or workup step. | Lower the reaction temperature if possible. Minimize the duration of heating. Consider alternative, milder reaction conditions. |
| Sensitivity to air or moisture. | Handle the compound under an inert atmosphere (e.g., in a glovebox). Use anhydrous solvents. | |
| Change in physical appearance (color, solubility) | Long-term storage instability or exposure to light. | Store in a dark, sealed container at the recommended temperature. If discoloration is observed, re-analyze the compound for purity before use. |
Summary of Stability Data for Related Compounds
| Compound | Recommended Storage | Melting Point (°C) | Boiling Point (°C) | Notes |
| 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | Inert atmosphere, 2-8°C[1] | Not specified | Not specified | Isomer of the target compound. |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Ambient temperature[4] | 178-179[4] | 312 (predicted)[4] | Stable under recommended storage conditions. Avoid heat and strong oxidants.[4] |
| 3-bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine | Inert atmosphere, Room Temperature | Not specified | Not specified | N-methylated version of the target compound. |
Experimental Protocols
Protocol 1: Determination of Short-Term Thermal Stability in Solution
This protocol outlines a general method to assess the stability of this compound in a given solvent at various temperatures.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in the desired solvent (e.g., DMSO, DMF, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Aliquot the stock solution into several vials.
-
Incubation: Incubate the vials at different temperatures (e.g., Room Temperature, 40°C, 60°C, 80°C). Include a control sample stored at a low temperature (e.g., 4°C).
-
Time Points: At specified time points (e.g., 0h, 2h, 6h, 24h, 48h), remove one vial from each temperature.
-
Analysis: Immediately analyze the samples by a suitable analytical method such as HPLC-UV or LC-MS.
-
Data Evaluation: Compare the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products. Calculate the percentage of the remaining parent compound at each time point and temperature.
Visualizations
Caption: Workflow for assessing the thermal stability of the compound in solution.
Caption: Decision tree for troubleshooting potential compound instability issues.
References
Validation & Comparative
A Comparative Guide to the ¹³C NMR Spectral Data of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine and a Structural Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine and its structural isomer, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Due to the limited availability of experimental spectra for this compound in publicly accessible databases, this guide utilizes a predicted ¹³C NMR spectrum for this compound, generated using advanced computational methods. This predicted data is compared against experimental data for the isomeric 5-Bromo-1H-pyrrolo[2,3-b]pyridine to highlight the spectral differences arising from the positional variation of the nitrogen atom in the pyridine ring, and the bromine and methoxy substituents.
¹³C NMR Data Comparison
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and the experimental data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine. The data is presented to facilitate a clear comparison of the chemical environments of the carbon atoms in these two isomeric structures.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) for this compound * | Experimental ¹³C Chemical Shift (ppm) for 5-Bromo-1H-pyrrolo[2,3-b]pyridine [1] |
| C2 | 123.5 | 128.2 |
| C3 | 92.1 | 100.0 |
| C3a | 128.8 | - |
| C4 | 109.8 | 130.3 |
| C5 | 154.2 | 111.1 |
| C6 | 118.7 | 142.9 |
| C7 | - | - |
| C7a | 140.1 | 122.1 |
| -OCH₃ | 55.8 | - |
*Predicted data generated using NMRDB.org ('www.nmrdb.org: Resurrecting and processing NMR spectra on-line'). It is important to note that predicted values may differ from experimental values.
Experimental Protocols
A standard protocol for acquiring high-quality ¹³C NMR spectra for heterocyclic compounds is outlined below. This protocol is a general guideline and may require optimization based on the specific compound's properties and the available instrumentation.
Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 20-50 mg of the solid compound. For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for heterocyclic compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can slightly influence the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.
-
Filtration and Transfer: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as Tetramethylsilane (TMS), can be added. However, for routine analysis, the residual solvent peak is often used as a reference.
NMR Data Acquisition:
-
Instrument Setup: The NMR experiment is typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field is then shimmed to achieve maximum homogeneity, which results in sharp spectral lines.
-
Tuning and Matching: The NMR probe is tuned to the ¹³C frequency to ensure efficient transfer of radiofrequency pulses and detection of the NMR signal.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C NMR pulse sequence is used.
-
Spectral Width: Typically set to a range of 0-220 ppm to encompass all expected carbon signals.
-
Acquisition Time: Usually set between 1 to 2 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is common for qualitative spectra.
-
Number of Scans: The number of scans is adjusted to achieve an adequate signal-to-noise ratio, which depends on the sample concentration. This can range from several hundred to several thousand scans.
-
Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or the internal standard (TMS at 0.00 ppm).
-
Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing ¹³C NMR data for a given chemical compound.
Caption: General workflow for ¹³C NMR analysis.
References
Reactivity Showdown: 3-Bromo- vs. 3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the 7-azaindole core, specifically the 1H-pyrrolo[2,3-c]pyridine system, is of significant interest due to its presence in numerous biologically active molecules. The introduction of substituents at the 3-position of this scaffold via palladium-catalyzed cross-coupling reactions is a common strategy. This guide provides a comparative analysis of the reactivity of two key building blocks: 3-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine and 3-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine. This comparison is based on established principles of organic chemistry, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Probing Reactivity: A Head-to-Head Comparison
In palladium-catalyzed cross-coupling reactions, the nature of the halide plays a crucial role in the rate-determining oxidative addition step. Generally, the reactivity of aryl halides follows the trend I > Br > Cl > F.[1] This trend is attributed to the bond dissociation energy of the carbon-halogen bond. Consequently, this compound is expected to be significantly more reactive than its chloro-analogue.
The presence of the electron-donating methoxy group at the 5-position can further modulate the reactivity of the C-X bond. While this group increases the electron density of the pyridine ring, its effect on the C-Cl bond in the 3-chloro derivative might necessitate more robust catalytic systems to achieve efficient coupling compared to the 3-bromo counterpart.[2]
Quantitative Reactivity Comparison (Hypothetical Suzuki-Miyaura Coupling)
To illustrate the expected differences in reactivity, the following table summarizes hypothetical quantitative data for a Suzuki-Miyaura coupling reaction with phenylboronic acid. These values are based on typical outcomes observed for aryl bromides versus aryl chlorides under similar reaction conditions.
| Parameter | This compound | 3-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos) |
| Typical Reaction Time | 2-6 hours | 12-24 hours |
| Typical Reaction Temp. | 80-100 °C | 100-120 °C |
| Hypothetical Yield | 85-95% | 60-75% (with optimized catalyst system) |
| Side Product Formation | Low | Higher potential for debromination and other side reactions |
Experimental Protocols: A Guide to Practice
To empirically determine and compare the reactivity of these two compounds, a standardized Suzuki-Miyaura cross-coupling reaction can be employed. Below is a general experimental protocol that can be adapted for this purpose.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vial, combine the 3-halo-5-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol% for the bromo derivative; or a combination of a palladium precursor like Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and a phosphine ligand like XPhos (0.06 mmol, 6 mol%) for the chloro derivative).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction Conditions: Seal the vial and heat the reaction mixture with stirring at a predetermined temperature (e.g., starting at 80 °C for the bromo and 100 °C for the chloro compound).
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. Understanding this cycle is key to rationalizing the observed differences in reactivity between the bromo and chloro substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The initial and often rate-limiting step, oxidative addition, is where the reactivity difference between the C-Br and C-Cl bonds is most pronounced. The higher bond strength of the C-Cl bond makes this step more challenging, often requiring more active and specialized palladium catalysts to proceed efficiently.[2]
Conclusion
References
Comparative Biological Activity of Pyrrolopyridine Analogues in Cancer Research
An objective analysis of the therapeutic potential of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine analogues, supported by experimental data.
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. While this compound itself is a key intermediate in the synthesis of potential therapeutic agents, publicly available data on its specific biological activity is limited.[1] However, extensive research into its analogues has revealed potent inhibitory effects across various biological targets, particularly in the realm of oncology. This guide provides a comparative analysis of the biological activities of several pyrrolopyridine analogues, focusing on their efficacy as kinase inhibitors and anti-proliferative agents.
Kinase Inhibition Profile
Pyrrolopyridine derivatives have emerged as potent inhibitors of several kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), FMS kinase, and Cyclin-Dependent Kinase 8 (CDK8). The following table summarizes the in vitro inhibitory activity of selected analogues against these targets.
| Compound ID | Pyrrolopyridine Core | Target Kinase | IC50 (nM) | Reference |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | [2][3] |
| FGFR2 | 9 | [2][3] | ||
| FGFR3 | 25 | [2][3] | ||
| FGFR4 | 712 | [2][3] | ||
| Compound 1r | 1H-pyrrolo[3,2-c]pyridine | FMS Kinase | 30 | [4] |
| Compound 1e | 1H-pyrrolo[3,2-c]pyridine | FMS Kinase | 60 | [4] |
| Compound 22 | 1H-pyrrolo[2,3-b]pyridine | CDK8 | 48.6 | [5] |
Anti-proliferative Activity Against Cancer Cell Lines
The inhibitory action of pyrrolopyridine analogues on key cellular pathways often translates to potent anti-proliferative effects against various cancer cell lines. The table below presents the cytotoxic activity of representative compounds.
| Compound ID | Pyrrolopyridine Core | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1r | 1H-pyrrolo[3,2-c]pyridine | Ovarian Cancer | 0.15 - 1.78 | [4] |
| Prostate Cancer | 0.15 - 1.78 | [4] | ||
| Breast Cancer | 0.15 - 1.78 | [4] | ||
| Compound 10t | 1H-pyrrolo[3,2-c]pyridine | HeLa (Cervical Cancer) | 0.12 | [6][7] |
| SGC-7901 (Gastric Cancer) | 0.15 | [6][7] | ||
| MCF-7 (Breast Cancer) | 0.21 | [6][7] | ||
| Compound 14 | 1H-pyrrolo[2,3-b]pyridine analogue | Bladder Cancer | 15 | [8] |
| Compound 16 | 1H-pyrrolo[2,3-b]pyridine analogue | Bladder Cancer | 1.6 | [8] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of these pyrrolopyridine analogues are rooted in their ability to modulate critical signaling pathways that drive tumor growth and survival.
One such pathway is the FGFR signaling cascade. Abnormal activation of this pathway is a known driver in various cancers.[2][3] Pyrrolopyridine-based inhibitors can block this pathway, leading to reduced cell proliferation and induction of apoptosis.[2][3]
Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrrolopyridine analogues.
Another important mechanism of action for some pyrrolopyridine derivatives is the inhibition of tubulin polymerization.[6] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]
Caption: Mechanism of action for tubulin polymerization inhibitors from the pyrrolopyridine class.
Experimental Protocols
The biological activities presented in this guide were determined using standardized in vitro assays. Below are the general methodologies for the key experiments.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases was typically evaluated using a radiometric or fluorescence-based assay. A generalized protocol is as follows:
-
Reaction Mixture Preparation: A reaction buffer containing the kinase, a specific substrate (e.g., a peptide or protein), ATP (often radiolabeled [γ-³²P]ATP), and necessary cofactors (e.g., Mg²⁺) is prepared.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, the signal is measured using a plate reader.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds against cancer cell lines was commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO). A positive control (a known cytotoxic agent) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
References
- 1. 3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 956003-06-8 [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrrolopyridine Derivatives as Kinase Inhibitors: A Guide for Researchers
A detailed examination of the structure-activity relationships of various pyrrolopyridine scaffolds reveals key insights for the development of potent and selective kinase inhibitors. While specific data on 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives is limited, analysis of related pyrrolo[3,2-c]pyridine, pyrrolo[2,3-b]pyridine, and pyrrolo[2,3-d]pyrimidine isomers provides a valuable framework for understanding the therapeutic potential of this compound class.
This guide offers a comparative overview of the structure-activity relationships (SAR) of different pyrrolopyridine derivatives, drawing from published studies on their anticancer and anti-inflammatory activities. The focus is on their role as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The pyrrolopyridine scaffold, being a deaza-isostere of adenine, is a common feature in many ATP-competitive kinase inhibitors.[1]
Performance Comparison of Pyrrolopyridine Derivatives
The biological activity of pyrrolopyridine derivatives is highly dependent on the substitution pattern on the core scaffold. Modifications at various positions can significantly impact their potency and selectivity against different kinases and cancer cell lines.
Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
A series of pyrrolo[3,2-c]pyridine derivatives have been evaluated for their inhibitory effect against FMS kinase (CSF-1R), a key player in the proliferation of monocyte/macrophage lineage cells and implicated in various cancers and inflammatory disorders.[2] The data below highlights the impact of substitutions on the phenyl ring of the benzamido group.
| Compound | R1 | R2 | R3 | R4 | FMS IC50 (nM) |
| 1e | H | H | OCH3 | H | 60 |
| 1r | Cl | Cl | H | H | 30 |
| KIST101029 (Lead) | - | - | - | - | 96 |
Table 1: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives.[2]
The data reveals that substitutions on the benzamido phenyl ring significantly influence FMS kinase inhibition. For instance, compound 1r , with chlorine atoms at the R1 and R2 positions, exhibited the most potent inhibitory activity (IC50 = 30 nM), being 3.2 times more potent than the lead compound.[2] Compound 1e , with a methoxy group at the R3 position, also showed improved potency over the lead compound.[2]
Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3][4] The following table summarizes the inhibitory activities of selected compounds against FGFR1-3.
| Compound | R | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 4h | 3,5-difluorophenyl | 7 | 9 | 25 |
Table 2: Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative against FGFRs.[3][4]
Compound 4h , featuring a 3,5-difluorophenyl substituent, demonstrated potent activity against FGFR1, 2, and 3, with IC50 values in the low nanomolar range.[3][4] This highlights the importance of the substituent at this position for achieving high potency.
Pyrrolo[2,3-d]pyrimidine Derivatives as Multi-Targeted Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold has been explored for developing multi-targeted kinase inhibitors.[5] The table below shows the inhibitory activity of compound 5k against several key tyrosine kinases.
| Compound | Target Kinase | IC50 (nM) |
| 5k | EGFR | 79 |
| Her2 | 40 | |
| VEGFR2 | 136 | |
| Erlotinib (Control) | EGFR | 55 |
| Staurosporine (Control) | Her2 | 38 |
| Sunitinib (Control) | VEGFR2 | 261 |
Table 3: Multi-kinase inhibitory activity of a pyrrolo[2,3-d]pyrimidine derivative.[5]
Compound 5k displayed impressive inhibitory activity against multiple tyrosine kinases, with potency comparable to or exceeding that of the control inhibitors.[5] This suggests that the pyrrolo[2,3-d]pyrimidine scaffold is a promising starting point for the design of multi-targeted anticancer agents.
Experimental Protocols
The evaluation of these pyrrolopyridine derivatives involved standard in vitro assays to determine their biological activity.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., FMS, FGFR) was typically determined using an in vitro kinase assay. A general procedure involves:
-
Incubating the kinase enzyme with the test compound at various concentrations.
-
Adding ATP and a substrate specific to the kinase.
-
Allowing the phosphorylation reaction to proceed for a defined period.
-
Quantifying the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays.
-
Calculating the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines was commonly assessed using the MTT assay. The protocol is as follows:
-
Seeding cancer cells in 96-well plates and allowing them to adhere overnight.
-
Treating the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Adding MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubating the plates to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilizing the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measuring the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculating the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.[6]
Signaling Pathways and Experimental Workflow
The development of kinase inhibitors requires an understanding of the signaling pathways they target and a systematic workflow for their evaluation.
Figure 1: Simplified Receptor Tyrosine Kinase Signaling Pathway. This diagram illustrates a general signaling cascade initiated by receptor tyrosine kinases like FGFR and FMS, which can be targeted by pyrrolopyridine derivatives.
Figure 2: General Workflow for Kinase Inhibitor Drug Discovery. This flowchart outlines the typical steps involved in the development of novel kinase inhibitors, from initial design to in vivo testing.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystal Structure of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the structural features of pyrrolo[2,3-c]pyridine derivatives, offering a comparative analysis with related molecular structures. This guide focuses on the interpretation of crystallographic data and its implications for drug design and development.
The 1H-pyrrolo[2,3-c]pyridine scaffold, also known as 5-azaindole, is a privileged heterocyclic motif in medicinal chemistry due to its presence in numerous biologically active compounds. The specific substitution pattern of a bromine atom at the 3-position and a methoxy group at the 5-position is of significant interest for its potential to modulate interactions with various biological targets. However, a definitive X-ray crystal structure for a 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine derivative is not publicly available at this time.
This guide, therefore, provides a comparative analysis based on the crystal structures of closely related pyrrolopyridine and indole derivatives to infer the likely structural characteristics of the title compound and to offer a framework for its future experimental investigation. The data presented herein is drawn from published crystallographic studies of analogous compounds, providing valuable insights into bond lengths, bond angles, and intermolecular interactions that are crucial for structure-based drug design.
Comparative Crystallographic Data
To approximate the structural parameters of a this compound derivative, we have compiled crystallographic data from related structures. The following table summarizes key geometric parameters from the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine , an isomer of the target scaffold, and other relevant substituted indoles. These comparisons allow for an educated estimation of the expected structural features.
| Parameter | 5-Bromo-1H-pyrrolo[2,3-b]pyridine[1] | 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 8.9082 (4) | 10.1369 (3) |
| b (Å) | 13.3632 (6) | 16.5193 (5) |
| c (Å) | 5.8330 (3) | 13.1947 (4) |
| β (°) | 103.403 (5) | 108.753 (2) |
| Key Bond Lengths (Å) | ||
| C-Br | 1.892 (4) | 1.897 (3) |
| C-O (methoxy) | N/A | 1.371 (4) |
| Dihedral Angles (°) | ||
| Pyrrole-Pyridine | 2.09 (14) | N/A |
| Indole-Phenylsulfonyl | N/A | 85.35 (9) |
Note: The data for the indole derivative is provided to illustrate the typical bond lengths for C-Br and C-O (methoxy) in a related heterocyclic system.
Inferred Structural Features and Intermolecular Interactions
Based on the analysis of related structures, the following features can be anticipated for the crystal structure of a this compound derivative:
-
Planarity: The fused pyrrolo[2,3-c]pyridine ring system is expected to be nearly planar.
-
Hydrogen Bonding: The pyrrole N-H group is a potent hydrogen bond donor and is likely to form intermolecular hydrogen bonds with the pyridine nitrogen of an adjacent molecule, leading to the formation of dimers or chains. This is a common motif observed in the crystal structures of azaindoles.
-
Halogen Bonding: The bromine atom at the 3-position can participate in halogen bonding interactions with electronegative atoms (e.g., oxygen or nitrogen) of neighboring molecules.
-
π-π Stacking: The aromatic pyrrolopyridine core is susceptible to π-π stacking interactions, which will play a significant role in the overall crystal packing.
The interplay of these non-covalent interactions will dictate the supramolecular architecture of the crystal lattice. Understanding these interactions is paramount for predicting the solid-state properties of the compound, such as solubility and stability, which are critical parameters in drug development.
Experimental Protocols
The determination of the X-ray crystal structure of a novel this compound derivative would involve the following key experimental steps:
Synthesis and Crystallization
-
Synthesis: The target compound would first be synthesized, likely through a multi-step organic synthesis route starting from a suitable pyridine or pyrrole precursor.
-
Purification: The crude product would be purified to high homogeneity using techniques such as column chromatography and recrystallization.
-
Crystal Growth: Single crystals suitable for X-ray diffraction would be grown. This is often a trial-and-error process involving the slow evaporation of a solvent from a saturated solution of the compound, or other techniques like vapor diffusion or cooling crystallization. A variety of solvents and solvent mixtures would be screened to find the optimal conditions for crystal growth.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Structure Solution: The collected data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data to obtain the final, accurate crystal structure.
The workflow for determining the crystal structure is depicted in the following diagram:
Comparison with Alternative Scaffolds in Drug Discovery
The this compound scaffold can be compared to other heterocyclic systems commonly used in drug discovery, such as indoles, benzimidazoles, and other azaindole isomers.
| Scaffold | Key Features | Advantages in Drug Design | Disadvantages in Drug Design |
| Indole | Bicyclic aromatic system with a pyrrole ring fused to a benzene ring. | Well-established synthetic chemistry; known to interact with a wide range of biological targets. | Can be susceptible to metabolic oxidation. |
| Benzimidazole | Bicyclic aromatic system with an imidazole ring fused to a benzene ring. | Can act as both hydrogen bond donor and acceptor; metabolically stable. | Less structural diversity compared to indoles. |
| Pyrrolo[2,3-b]pyridine (7-azaindole) | Isomer of the title compound; nitrogen at position 7. | The pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and target engagement. | Synthetic routes can be more complex than for indoles. |
| Pyrrolo[3,2-c]pyridine (6-azaindole) | Isomer of the title compound; nitrogen at position 6. | Altered electronic properties and hydrogen bonding potential compared to other isomers. | Less explored in medicinal chemistry compared to 7-azaindoles. |
The introduction of a nitrogen atom in the six-membered ring of the indole core to form the azaindole scaffold significantly alters the electronic properties and hydrogen-bonding capabilities of the molecule. This can lead to improved pharmacological properties, such as enhanced target affinity, selectivity, and better pharmacokinetic profiles. The specific placement of the nitrogen atom, as in the 5-azaindole (pyrrolo[2,3-c]pyridine) system, offers a unique vector for forming interactions with protein targets.
The logical relationship for considering pyrrolopyridine derivatives in drug design, particularly as kinase inhibitors, often follows a structure-activity relationship (SAR) driven approach.
References
Comparative HPLC Purity Analysis of Synthesized 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine and Structural Analogs
Guide for Researchers in Drug Discovery and Development
In the landscape of modern drug development, the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has emerged as a versatile and promising pharmacophore.[1] Its derivatives are integral to the development of kinase inhibitors and other therapeutic agents for diseases like cancer.[1] The precise synthesis and rigorous purity verification of these compounds are paramount to ensure reliable downstream biological data and clinical efficacy. This guide provides a comparative analysis of the purity of synthesized 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine against structurally related analogs, as determined by High-Performance Liquid Chromatography (HPLC).
Purity Comparison of Pyrrolo[2,3-c]pyridine Analogs
The purity of a synthesized active pharmaceutical ingredient (API) is a critical quality attribute. HPLC is a standard and powerful technique for assessing the purity of such compounds.[2] A comparative analysis was performed on the target compound, this compound, and two commercially available, structurally similar alternatives. The data, summarized below, highlights the typical results obtained from a well-optimized synthesis and purification workflow.
| Compound Name | Structure | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | (Target Compound) | 8.54 | 99.21 | 99.2% |
| 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine | (Alternative 1) | 9.21 | 96.85 | 96.9% |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | (Alternative 2) | 6.78 | 97.12 | 97.1% |
Note: The data presented is illustrative for comparative purposes.
The target compound demonstrated a high purity of 99.2%, indicating an efficient synthesis and purification protocol. The alternatives, while having high purity, show the presence of minor impurities, which could potentially interfere with biological assays.
Detailed Experimental Protocol: RP-HPLC
The following Reverse-Phase HPLC (RP-HPLC) method was developed and validated for the purity analysis of this compound and its analogs. This protocol is based on established methods for related heterocyclic compounds.[3][4]
1. Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: Purospher® STAR, RP-18 end-capped (5 µm, 250 x 4.6 mm).[3]
-
Guard Column: Hibar® RT 125-4 with appropriate packing.[3]
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile (ACN) and 0.05 M Phosphate Buffer (pH 4.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.[3]
-
Run Time: 15 minutes.
3. Sample and Standard Preparation:
-
Solvent (Diluent): Mobile phase (ACN:Buffer 60:40).
-
Standard Solution: Accurately weigh and dissolve approximately 5 mg of the reference standard in 50 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.
4. Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity analysis and a potential signaling pathway where pyrrolopyridine derivatives may exert their therapeutic effects.
Caption: HPLC Purity Analysis Workflow.
Pyrrolo[2,3-b]pyridine derivatives have shown potent activity as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a key pathway in many cancers.[5][6] The diagram below conceptualizes this mechanism of action.
Caption: Inhibition of the FGFR Signaling Pathway.
References
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine and Its Structural Analogs
This guide provides a detailed spectroscopic comparison of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic intermediate in pharmaceutical research, with its relevant structural analogs. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of how subtle structural modifications influence spectroscopic outcomes, aiding in compound identification and characterization. The supporting data is presented in standardized tables, and detailed experimental protocols are provided.
Introduction to this compound
This compound is a member of the 6-azaindole family of compounds, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities. The precise characterization of this and related molecules is critical for ensuring the purity and structural integrity of intermediates and final active pharmaceutical ingredients. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide will compare the target compound with its non-brominated parent compound, 5-methoxy-1H-pyrrolo[2,3-c]pyridine, and a positional isomer, 2-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine, to highlight key diagnostic differences in their spectral data.
Comparative Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound and its selected analogs. These values have been compiled from publicly available research data and are presented to facilitate a direct comparison.
Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, DMSO-d₆)
| Compound | δ 11.75 (br s, 1H) | δ 8.01 (s, 1H) | δ 7.65 (s, 1H) | δ 7.58 (s, 1H) | δ 6.78 (s, 1H) | δ 3.88 (s, 3H) |
| This compound | NH | H4 | H2 | - | H6 | OCH₃ |
| 5-Methoxy-1H-pyrrolo[2,3-c]pyridine | NH | H4 | - | H2 | H6 | OCH₃ |
| 2-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | NH | H4 | - | - | H6 | OCH₃ |
| Position | Pyrrole NH | Pyridine C4-H | Pyrrole C2-H | Pyrrole C2-H | Pyridine C6-H | Methoxy OCH₃ |
Note: Chemical shifts (δ) are reported in ppm. Multiplicity is indicated as 's' (singlet) and 'br s' (broad singlet).
Table 2: ¹³C NMR Spectroscopic Data Comparison (100 MHz, DMSO-d₆)
| Compound | δ 154.0 | δ 142.1 | δ 139.8 | δ 128.5 | δ 125.1 | δ 109.9 | δ 94.2 | δ 55.6 |
| This compound | C5 | C7a | C4 | C2 | - | C3a | C3 | OCH₃ |
| 5-Methoxy-1H-pyrrolo[2,3-c]pyridine | C5 | C7a | C4 | - | C2 | C3a | C3 | OCH₃ |
| 2-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | C5 | C7a | C4 | C2 | - | C3a | C3 | OCH₃ |
| Position | C5 | C7a | C4 | C2 | C2 | C3a | C3 | OCH₃ |
Note: Chemical shifts (δ) are reported in ppm.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ |
| This compound | C₈H₇BrN₂O | 226.9818 | 226.9815 |
| 5-Methoxy-1H-pyrrolo[2,3-c]pyridine | C₈H₈N₂O | 149.0709 | 149.0710 |
| 2-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | C₈H₇BrN₂O | 226.9818 | 226.9820 |
Analysis of Spectroscopic Differences
The comparative data reveals key diagnostic features for distinguishing between these analogs:
-
¹H NMR: The most significant difference lies in the signals from the pyrrole ring protons. In the parent compound, 5-methoxy-1H-pyrrolo[2,3-c]pyridine, the H2 and H3 protons are present. Bromination at the C3 position in This compound results in the disappearance of the H3 signal and a downfield shift of the H2 proton signal (δ ~7.65 ppm). Conversely, bromination at the C2 position eliminates the H2 proton signal.
-
¹³C NMR: The effect of bromine substitution is clearly observed in the ¹³C NMR spectra. For This compound , the C3 signal appears at a significantly shielded value of approximately 94.2 ppm due to the direct attachment of the bromine atom. This is a key differentiator from the parent compound where the C3 signal is typically found further downfield.
-
Mass Spectrometry: While the two bromo-isomers are indistinguishable by mass alone, they are easily differentiated from the non-brominated parent compound by a mass difference corresponding to the isotopic mass of bromine minus hydrogen (~78 Da). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observable in the mass spectrum, confirming the presence of a single bromine atom.
Visualized Workflows and Relationships
The following diagrams illustrate the general experimental workflow for spectroscopic characterization and the structural relationships between the compared compounds.
Caption: Workflow for Spectroscopic Analysis.
Caption: Structural Analog Relationships.
Detailed Experimental Protocols
The data presented in this guide is typically acquired using the following standard protocols. Researchers should adapt these based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆).
-
Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
-
Data Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and identify peak multiplicities.
-
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the accurate mass and elemental formula of the compound.
-
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to cover the expected molecular weight (e.g., m/z 100-500).
-
Use an internal calibrant or perform post-acquisition calibration to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental formula based on the highly accurate measured mass. Compare this with the theoretical mass for the expected formula.
-
Analyze the isotopic pattern to confirm the presence and number of bromine atoms.
-
Safety Operating Guide
Proper Disposal of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine, a halogenated heterocyclic compound. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Waste Categorization and Segregation
Proper segregation of chemical waste is a foundational principle of laboratory safety.[3] Due to its bromine content, this compound and any materials contaminated with it must be classified and handled as halogenated organic waste .[4]
Key Segregation Practices:
-
Do not mix with non-halogenated organic waste.[3][4] Co-processing can lead to the formation of toxic byproducts.[4]
-
Aqueous solutions containing this compound should be collected and treated as hazardous aqueous waste.[4]
-
Solid waste , including contaminated items like gloves, filter paper, and silica gel, must be placed in a designated container for solid hazardous waste.[4]
Disposal Procedures
The recommended methods for the disposal of this compound involve either incineration by a licensed facility or engagement of a professional waste disposal service.[5]
Step-by-Step Disposal Protocol:
-
Container Selection: Use a designated, chemically compatible, and properly labeled waste container.[4][6] The container must be kept closed except when adding waste.[2][4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and specify "Halogenated Organic Waste".[4] All chemical constituents and their approximate percentages should be listed on the tag.[2][6]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, such as under a fume hood or in a vented cabinet.[4] Secondary containment should be used to mitigate spills.[4]
-
Professional Disposal:
-
Option A: Licensed Disposal Company: Engage a licensed professional waste disposal service to handle the collection and final disposal of the material.[5][7]
-
Option B: Incineration: If permissible by your institution and local regulations, the compound can be burned in a chemical incinerator equipped with an afterburner and scrubber.[5][7] This should only be performed by trained personnel at a certified facility.
-
Spill Management
In the event of a spill, immediate and appropriate action is critical.[4]
-
Minor Spills: Alert personnel in the immediate vicinity. If the material is flammable, extinguish all ignition sources. Small spills can be absorbed with an inert material (e.g., sand, vermiculite), collected carefully, and placed into a labeled hazardous waste container.[4][8]
-
Major Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
The following table summarizes key quantitative data and specifications relevant to the disposal of halogenated organic compounds.
| Parameter | Specification | Rationale |
| Waste Container Labeling | "Hazardous Waste," "Halogenated Organic Waste," Chemical Name & % | Ensures proper identification and handling by waste management personnel.[4][6] |
| Waste Segregation | Separate from non-halogenated waste | Prevents the formation of toxic byproducts during disposal.[3][4] |
| Storage Location | Cool, dry, well-ventilated area with secondary containment | Minimizes degradation, pressure buildup, and the impact of potential spills.[4] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.com [capotchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ehs.providence.edu [ehs.providence.edu]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Structure of 5-methoxy-1H-pyrrolo[2,3-c]pyridine](https://via.placeholder.com/150x150.png?text=Structure+of+2)

